PD 145065
説明
Structure
2D Structure
特性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H67N7O10/c1-8-29(5)44(49(65)57-41(52(68)69)25-34-27-53-38-21-15-14-18-35(34)38)59-50(66)45(30(6)9-2)58-48(64)40(26-42(61)62)55-47(63)39(24-28(3)4)56-51(67)46(54-31(7)60)43-36-19-12-10-16-32(36)22-23-33-17-11-13-20-37(33)43/h10-21,27-30,39-41,43-46,53H,8-9,22-26H2,1-7H3,(H,54,60)(H,55,63)(H,56,67)(H,57,65)(H,58,64)(H,59,66)(H,61,62)(H,68,69)/t29-,30-,39-,40-,41-,44-,45-,46+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAQSWKGRRUBDJ-OMUAVVNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C3C4=CC=CC=C4CCC5=CC=CC=C35)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H67N7O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165208 | |
| Record name | PD 145065 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
950.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153049-49-1 | |
| Record name | PD 145065 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153049491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD 145065 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
PD 145065: A Technical Guide to its Mechanism of Action as a Non-Selective Endothelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 145065 is a potent, non-selective peptide antagonist of the endothelin (ET) receptor system. It competitively inhibits the binding of endothelin-1 (ET-1), a powerful vasoconstrictor, to both the ETA and ETB receptor subtypes. This dual antagonism makes this compound a valuable research tool for investigating the physiological and pathophysiological roles of the endothelin system and a lead compound in the development of therapeutics for diseases characterized by excessive ET-1 activity, such as hypertension and vasospasm. This guide provides an in-depth overview of the mechanism of action of this compound, including its binding affinities, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Competitive Antagonism of Endothelin Receptors
The primary mechanism of action of this compound is the competitive blockade of ETA and ETB receptors. By occupying the binding sites on these receptors, this compound prevents the endogenous ligand, ET-1, from initiating the downstream signaling cascades that lead to its diverse physiological effects.
ETA Receptors: Primarily located on vascular smooth muscle cells, the activation of ETA receptors by ET-1 leads to potent and sustained vasoconstriction.
ETB Receptors: ETB receptors have a more complex role. On endothelial cells, their activation mediates the release of vasodilators like nitric oxide (NO) and prostacyclin, leading to vasodilation. However, ETB receptors are also present on smooth muscle cells, where their stimulation can contribute to vasoconstriction. This compound, by blocking both receptor subtypes, inhibits the net vasoconstrictor effects of ET-1.[1][2]
Quantitative Data: Receptor Binding and Functional Inhibition
The potency of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) for both ETA and ETB receptors.
| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |
| IC50 | ETA | 4 nM | Rabbit renal artery vascular smooth muscle cells | [3] |
| IC50 | ETB | 15 nM | Rat cerebellum | [3] |
Signaling Pathways Modulated by this compound
Endothelin receptors are G-protein coupled receptors (GPCRs) that, upon activation by ET-1, trigger a cascade of intracellular signaling events. This compound, by blocking these receptors, prevents the initiation of these pathways. The primary signaling pathway affected is the phospholipase C (PLC) pathway.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50, and subsequently Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the endothelin receptors.
Materials:
-
Cell membranes expressing ETA or ETB receptors (e.g., from rabbit renal artery or rat cerebellum).
-
Radioligand: [¹²⁵I]-ET-1.
-
Test compound: this compound.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Cell membranes (typically 20-50 µg of protein per well).
-
This compound at various concentrations or vehicle (for total binding).
-
A saturating concentration of a non-radiolabeled endothelin receptor antagonist (for non-specific binding).
-
-
Initiate the binding reaction by adding a fixed concentration of [¹²⁵I]-ET-1 (typically at or below its Kd value) to all wells.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 120 minutes) with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. rpsg.org.uk [rpsg.org.uk]
- 2. Effects of the combined ETA and ETB receptor antagonist PD145065 on arteries, arterioles, and veins in the cat hindlimb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A highly potent but non-selective endothelin receptor antagonist [IC50= 4 nM for the ETA receptor (rabbit renal artery vascular smooth muscle cells); IC50 = 15 nM for the ETB receptor (rat cerebellum)]. | 153049-49-1 [sigmaaldrich.com]
The Function of PD 145065: A Technical Guide to a Non-Selective Endothelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 145065 is a potent, non-peptide antagonist of both the endothelin A (ETA) and endothelin B (ETB) receptors. This document provides a comprehensive technical overview of its function, pharmacological characteristics, and the experimental methodologies used for its characterization. It is intended to serve as a detailed resource for professionals in the fields of pharmacology, drug discovery, and biomedical research who are investigating the endothelin system and its antagonists.
Introduction
The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), ETA and ETB, plays a critical role in vasoconstriction and cell proliferation. Dysregulation of the endothelin system is implicated in various cardiovascular and renal diseases. This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the endothelin system due to its non-selective antagonism of both receptor subtypes.
Mechanism of Action
This compound functions as a competitive antagonist at both ETA and ETB receptors. By binding to these receptors, it prevents the endogenous endothelin peptides from binding and initiating downstream signaling cascades. This blockade inhibits the physiological responses mediated by these receptors, most notably vasoconstriction and mitogenesis.
Pharmacological Data
The following tables summarize the quantitative pharmacological data for this compound, providing key metrics for its binding affinity and functional potency.
Table 1: In Vitro Binding Affinity of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |
| ETA | [125I]ET-1 | Human cloned ETA receptors | 0.47 |
| ETB | [125I]ET-1 | Human cloned ETB receptors | 2.5 |
Table 2: In Vitro Functional Antagonist Potency of this compound
| Receptor Subtype | Agonist | Functional Assay | Tissue/Cell Line | IC50 (nM) | pA2 |
| ETA | Endothelin-1 | Inhibition of vasoconstriction | Rabbit renal artery vascular smooth muscle cells | 4 | 8.5 |
| ETB | Endothelin-1 | Inhibition of contraction | Rat fundus | 15 | 7.8 |
Signaling Pathways
This compound, by blocking ETA and ETB receptors, inhibits the activation of several key intracellular signaling pathways. Both receptor subtypes are coupled to Gq proteins, which, upon activation, stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a critical second messenger in vasoconstriction and cell proliferation. DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC).
Figure 1. Simplified signaling pathway of endothelin receptors and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for ETA and ETB receptors.
Materials:
-
Membrane preparations from cells expressing either human ETA or ETB receptors.
-
[125I]ET-1 (Radioligand)
-
This compound (unlabeled competitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid and counter
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of this compound, and 50 µL of [125I]ET-1 (at a final concentration close to its Kd).
-
To initiate the binding reaction, add 100 µL of the membrane preparation to each well.
-
Incubate the plate at 25°C for 2 hours with gentle agitation.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled ET-1.
-
Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay for IC50 and pA2 Determination (Calcium Mobilization)
This protocol outlines a functional assay to measure the ability of this compound to inhibit endothelin-1-induced intracellular calcium mobilization.
Materials:
-
Vascular smooth muscle cells (e.g., A7r5 cells) cultured in 96-well black-walled, clear-bottom plates.
-
Fura-2 AM or Fluo-4 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Endothelin-1 (agonist)
-
This compound (antagonist)
-
Fluorescence plate reader with dual excitation/emission capabilities (for Fura-2) or single excitation/emission (for Fluo-4).
Procedure:
-
Seed cells in the 96-well plates and grow to confluence.
-
Load the cells with the calcium indicator dye (e.g., 5 µM Fura-2 AM) in HBSS for 60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Pre-incubate the cells with varying concentrations of this compound for 20 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add a fixed concentration of endothelin-1 (typically the EC80) to stimulate an increase in intracellular calcium.
-
Record the fluorescence change over time.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the peak fluorescence response to endothelin-1.
-
IC50 values are determined by plotting the percentage inhibition against the concentration of this compound.
-
For pA2 determination (Schild analysis), concentration-response curves to endothelin-1 are generated in the absence and presence of multiple fixed concentrations of this compound. The dose ratios are then used to construct a Schild plot to determine the pA2 value.
Experimental Workflow
The characterization of a novel endothelin receptor antagonist like this compound typically follows a structured experimental workflow, from initial screening to in-depth pharmacological profiling.
PD 145065: A Technical Guide to a Non-Selective Endothelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 145065 is a potent, non-selective peptide antagonist of the endothelin (ET) receptors, ETA and ETB.[1] Endothelins are a family of potent vasoconstrictor peptides that play a crucial role in vascular homeostasis and are implicated in the pathophysiology of various cardiovascular diseases, including hypertension.[2][3] The endothelin system comprises three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes (ETA and ETB). ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation, while ETB receptors, found on endothelial cells, are primarily involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.[2][4] this compound, by blocking both receptor subtypes, serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the endothelin system.
Chemical Properties
This compound is a synthetic peptide with the following sequence: Ac-{D-Bhg}-Leu-Asp-Ile-Ile-Trp-OH, where Bhg represents 5H-dibenzo[a,d]cycloheptene-5-glycine.
| Property | Value |
| CAS Number | 153049-49-1 |
| Molecular Formula | C₅₂H₆₇N₇O₁₀ |
| Molecular Weight | 950.13 g/mol |
Mechanism of Action
This compound competitively antagonizes the binding of endothelin peptides to both ETA and ETB receptors. By blocking these receptors, it inhibits the downstream signaling cascades initiated by endothelin, leading to the attenuation of physiological responses such as vasoconstriction and cell proliferation.
Quantitative Data
The inhibitory potency of this compound has been characterized in various in vitro and in vivo studies. The following table summarizes key quantitative data.
| Parameter | Receptor | Species/Tissue | Value | Reference |
| IC₅₀ | ETA | Rabbit renal artery vascular smooth muscle cells | 4 nM | [1] |
| IC₅₀ | ETB | Rat cerebellum | 15 nM |
Signaling Pathways
The activation of ETA and ETB receptors by endothelin-1 (ET-1) triggers a cascade of intracellular signaling events. This compound blocks these pathways at the receptor level.
Endothelin Receptor Signaling
Caption: Endothelin receptor signaling pathways and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of this compound for ETA and ETB receptors.
Materials:
-
Membrane preparations from cells expressing either human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add membrane preparation, [¹²⁵I]-ET-1 (at a concentration near its Kd), and varying concentrations of this compound.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [¹²⁵I]-ET-1 binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit ET-1-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing ETA or ETB receptors (e.g., A10 cells).[5]
-
Fura-2 AM fluorescent calcium indicator.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
ET-1.
-
This compound.
-
Fluorescence plate reader or microscope.
Procedure:
-
Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fura-2 AM (e.g., 1-5 µM in HBSS) for 30-60 minutes at 37°C.[6]
-
Wash the cells with HBSS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells for approximately 30 minutes.[6]
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).[7]
-
Add a fixed concentration of ET-1 (e.g., EC₅₀ concentration) to stimulate the cells.
-
Immediately record the change in fluorescence ratio over time.
-
Analyze the data to determine the inhibitory effect of this compound on the ET-1-induced calcium response and calculate the IC₅₀ value.
In Vivo Assessment of Renal Hemodynamics in Anesthetized Rats
This protocol evaluates the in vivo efficacy of this compound in antagonizing the renal vasoconstrictor effects of ET-1.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Anesthetic (e.g., sodium pentobarbital).
-
Catheters for arterial and venous access.
-
Flow probe for measuring renal blood flow.
-
Pressure transducer for measuring mean arterial pressure (MAP).
-
Infusion pumps.
-
ET-1.
-
This compound.
-
Saline.
Procedure:
-
Anesthetize the rat and insert catheters into the femoral artery (for MAP measurement) and femoral vein (for drug infusion).
-
Expose the left renal artery and place a flow probe around it to measure renal blood flow.
-
Allow the animal to stabilize after surgery.
-
Infuse ET-1 intravenously at a constant rate to induce a sustained increase in MAP and a decrease in renal blood flow.
-
Once a stable response to ET-1 is achieved, co-infuse this compound intravenously at varying doses.
-
Continuously record MAP and renal blood flow throughout the experiment.
-
Calculate renal vascular resistance (RVR = MAP / renal blood flow).
-
Analyze the data to determine the dose-dependent reversal of ET-1-induced changes in MAP and RVR by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of a non-selective endothelin receptor antagonist like this compound.
Caption: A typical workflow for the discovery and development of a non-selective endothelin receptor antagonist.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of the endothelin system in health and disease. Its non-selective antagonism of both ETA and ETB receptors allows for the comprehensive blockade of endothelin-mediated signaling. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this and other endothelin receptor antagonists in the context of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rpsg.org.uk [rpsg.org.uk]
- 3. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ET Receptor Antagonist (this compound) - Echelon Biosciences [echelon-inc.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. ionbiosciences.com [ionbiosciences.com]
PD 145065: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of PD 145065, a potent, non-selective endothelin receptor antagonist. This document consolidates key data from scientific literature and presents it in a structured format to facilitate research and development efforts in fields related to endothelin signaling and associated pathologies.
Core Chemical and Pharmacological Properties
This compound is a synthetic hexapeptide that acts as a competitive antagonist at both endothelin A (ETA) and endothelin B (ETB) receptors. Its structure includes the non-proteinogenic amino acid 5H-dibenzo[a,d]cycloheptene-5-glycine (Bhg).
Chemical Structure and Properties
The chemical identity of this compound is the peptide with the sequence Ac-{D-Bhg}-L-Leu-L-Asp-L-Ile-L-Ile-L-Trp-OH.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C52H67N7O10 | [2] |
| Molecular Weight | 950.13 g/mol | [2] |
| CAS Number | 153049-49-1 | |
| Appearance | Lyophilized solid | [2] |
| Storage | Store at -20°C, protect from light | [2] |
| Purity | ≥95% (HPLC) | [2] |
| Peptide Content | ≥75% | [2] |
Note: Specific data on melting point and solubility were not available in the reviewed literature. It is supplied as a lyophilized powder and should be stored protected from light.
Pharmacological Properties
This compound is characterized by its high potency and lack of selectivity for the two major endothelin receptor subtypes, ETA and ETB.
Table 2: Pharmacological Activity of this compound
| Parameter | Receptor | Species/Tissue | Value | Source |
| IC50 | ETA | Rabbit renal artery vascular smooth muscle cells | 4.0 nM | [3] |
| IC50 | ETB | Rat cerebellum | 15 nM | [3] |
| pA2 | ETA | Rabbit femoral artery (ET-1 induced vasoconstriction) | 6.9 | [3] |
| pA2 | ETB | Rabbit pulmonary artery (SRTX-6c induced vasoconstriction) | 7.1 | [3] |
Mechanism of Action and Signaling Pathway
Endothelins are potent vasoconstrictor peptides that mediate their effects through two G protein-coupled receptors (GPCRs), ETA and ETB. This compound competitively antagonizes the binding of endothelins to these receptors, thereby inhibiting their downstream signaling cascades.
Activation of ETA receptors, primarily located on vascular smooth muscle cells, leads to vasoconstriction. ETB receptors are found on both endothelial and smooth muscle cells. On endothelial cells, their activation mediates vasodilation via the release of nitric oxide and prostacyclin, and they are also involved in the clearance of circulating endothelin. On smooth muscle cells, ETB receptors can also mediate vasoconstriction.
The binding of endothelin to its receptors typically activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The sustained elevation of intracellular Ca2+, along with the activation of protein kinase C (PKC) by DAG, contributes to the physiological responses, including vasoconstriction and cell proliferation.
References
- 1. Antagonism of renal and systemic responses to endothelin-1 infusion with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ET Antagonist this compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. In vitro and in vivo studies with a series of hexapeptide endothelin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
PD 145065: A Technical Guide for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 145065 is a potent, non-selective endothelin (ET) receptor antagonist that has been instrumental in cardiovascular research. By blocking both ETA and ETB receptors, it effectively inhibits the physiological actions of endothelin-1 (ET-1), a powerful vasoconstrictor. This guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways, to support its application in cardiovascular research and drug development.
Introduction
Endothelin-1 is a peptide produced by endothelial cells that plays a crucial role in vascular tone and cardiovascular homeostasis. Its effects are mediated through two main receptor subtypes: ETA and ETB receptors. The activation of ETA receptors on vascular smooth muscle cells leads to potent vasoconstriction and cell proliferation. The role of ETB receptors is more complex; their activation on endothelial cells can lead to the release of vasodilators like nitric oxide, while their presence on smooth muscle cells can also contribute to vasoconstriction.
This compound, with the chemical structure Ac-D-Bhg-L-Leu-L-Asp-L-Ile-L-Ile-L-Trp (where D-Bhg is 5H-dibenzyl[a,d]cycloheptene-10,11-dihydroglycine), is a non-selective antagonist of both ETA and ETB receptors.[1] This non-selectivity makes it a valuable tool for investigating the overall physiological and pathophysiological roles of the endothelin system in cardiovascular regulation. It is also utilized as a model to study mitogenic signal transduction by vasoactive peptides.[2]
Mechanism of Action
This compound exerts its effects by competitively binding to and inhibiting both ETA and ETB receptors.[1][2] This dual antagonism prevents the binding of endogenous endothelin-1, thereby blocking its downstream signaling pathways. The blockade of ETA receptors directly counteracts vasoconstriction, while the inhibition of ETB receptors on vascular smooth muscle also contributes to the reduction of pressor responses. This comprehensive blockade allows researchers to investigate the complete contribution of the endothelin system to various cardiovascular phenomena.
Quantitative Data
The potency of this compound has been quantified in various studies. The following table summarizes key inhibitory concentration data.
| Parameter | Value | Receptor/Tissue | Species | Reference |
| IC50 | 4 nM | ETA Receptor (Vascular Smooth Muscle Cells) | Rabbit (Renal Artery) | [3] |
Note: IC50 is the concentration of an inhibitor required to reduce the response of an agonist by 50%.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound to assess its effects on cardiovascular parameters in vivo.
Antagonism of Endothelin-1 Induced Pressor and Renal Responses in Anesthetized Rats
This protocol is based on studies investigating the efficacy of this compound in blocking the systemic and renal hemodynamic effects of ET-1 infusion.[1]
Objective: To determine the ability of this compound to prevent ET-1-induced increases in blood pressure and renal vascular resistance.
Materials:
-
Male Wistar rats
-
Endothelin-1
-
This compound (0.05 mg/min/rat)[1]
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Saline solution
-
Infusion pumps
-
Blood pressure transducer and recording system
-
Flow probe for renal blood flow measurement
-
Catheters for intravenous infusion and arterial pressure measurement
Procedure:
-
Anesthetize the rats and maintain a stable level of anesthesia throughout the experiment.
-
Surgically implant catheters into a femoral vein for infusions and a femoral artery for continuous blood pressure monitoring.
-
Place a flow probe around the renal artery to measure renal blood flow.
-
Allow for a stabilization period after surgery.
-
Begin a continuous intravenous infusion of this compound or a vehicle control (saline).
-
After a pre-infusion period with the antagonist, start a co-infusion of endothelin-1 at a specified rate (e.g., 2 or 4 pmol/min/rat).[1]
-
Continuously record mean arterial pressure (MAP) and renal blood flow for the duration of the infusion (e.g., 2 hours).[1]
-
Calculate renal vascular resistance from the MAP and renal blood flow data.
-
Measure glomerular filtration rate (GFR) at baseline and during the infusion period.
Expected Outcomes:
-
Infusion of endothelin-1 alone is expected to cause a significant increase in MAP and renal vascular resistance, and a decrease in GFR and renal blood flow.[1]
-
Co-infusion with this compound is expected to completely block these effects of endothelin-1, demonstrating its efficacy as an ET receptor antagonist in vivo.[1]
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental procedures involving this compound are provided below using Graphviz.
Endothelin Signaling Pathway and Point of Inhibition by this compound
Caption: Endothelin signaling pathway and inhibition by this compound.
Experimental Workflow for In Vivo Antagonism Studies
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound serves as a critical pharmacological tool for elucidating the complex role of the endothelin system in cardiovascular physiology and pathology. Its non-selective antagonism of both ETA and ETB receptors provides a comprehensive means to study the integrated effects of endothelin-1. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to leverage this compound in their cardiovascular research endeavors.
References
PD 145065: A Non-Selective Endothelin Receptor Antagonist for Vasoconstriction Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
PD 145065 is a potent, non-selective antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors. This hexapeptide analog effectively counteracts the vasoconstrictive effects of the potent endogenous peptide, endothelin-1 (ET-1). By blocking both ETA and ETB receptors, which are key mediators in vascular tone regulation, this compound serves as a critical tool in cardiovascular research. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and visual representations of its signaling pathway and experimental workflows.
Mechanism of Action
Endothelin-1, a 21-amino acid peptide, is one of the most potent vasoconstrictors known. It exerts its effects by binding to two distinct G protein-coupled receptors: ETA and ETB receptors.
-
ETA Receptors: Primarily located on vascular smooth muscle cells, the activation of ETA receptors by ET-1 leads to a cascade of intracellular events, culminating in potent and sustained vasoconstriction. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels, along with PKC activation, lead to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and vasoconstriction.
-
ETB Receptors: These receptors are found on both vascular smooth muscle cells and endothelial cells. On smooth muscle cells, their activation also contributes to vasoconstriction. However, on endothelial cells, ETB receptor activation by ET-1 stimulates the production of vasodilators, primarily nitric oxide (NO) and prostacyclin, which counterbalance the vasoconstrictive effects.
This compound, as a non-selective antagonist, competitively binds to both ETA and ETB receptors, thereby inhibiting the actions of ET-1. This dual antagonism prevents the ET-1-induced vasoconstriction mediated by both receptor subtypes on vascular smooth muscle cells.
Quantitative Data
The efficacy of this compound as an endothelin receptor antagonist has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Receptor Binding Affinity and Antagonist Potency of this compound
| Parameter | Receptor Subtype | Tissue/Cell Line | Value | Reference |
| IC50 | ETA | Rabbit renal artery vascular smooth muscle cells | 4 nM | [1] |
| IC50 | ETB | Rat cerebellum | 15 nM | |
| pA2 | ETA | Rabbit femoral artery | 6.9 | |
| pA2 | ETB | Rabbit pulmonary artery | 7.1 |
Table 2: In Vivo Effects of this compound on Endothelin-1-Induced Vasoconstriction
| Experimental Model | Parameter Measured | Effect of this compound | Dosage | Reference |
| Anesthetized Rats | Mean Arterial Pressure (MAP) | Weakly antagonized the established pressor effects of ET-1 | 10⁻⁷ mol kg⁻¹ min⁻¹ | [2] |
| Anesthetized Rats | Renal Hemodynamic Responses | Completely blocked ET-1-induced increases in renal vascular resistance and decreases in glomerular filtration rate | 0.05 mg/min/rat | |
| Human Skin Microcirculation | ET-1-induced Vasoconstriction | Inhibited vasoconstriction | Not specified | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of this compound on vasoconstriction.
In Vitro Vasoconstriction Studies using Isolated Rat Aortic Rings
This protocol is a standard method for assessing the direct effect of vasoactive compounds on blood vessels.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Endothelin-1 (ET-1)
-
This compound
-
Organ bath system with force-displacement transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire.
-
-
Mounting and Equilibration:
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
-
Experimental Protocol:
-
After equilibration, test the viability of the rings by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).
-
Wash the rings and allow them to return to baseline tension.
-
To assess the antagonist effect of this compound, pre-incubate the aortic rings with varying concentrations of this compound for a specified period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ bath.
-
Record the isometric tension developed in response to ET-1.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by the high potassium solution.
-
Plot the concentration-response curves and calculate the EC50 values for ET-1 in the absence and presence of this compound.
-
The antagonist potency of this compound can be determined by Schild regression analysis to calculate the pA2 value.
-
In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol allows for the investigation of the systemic effects of this compound on blood pressure.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and data acquisition system
-
Infusion pumps
-
Endothelin-1 (ET-1)
-
This compound
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Cannulate the carotid artery for continuous measurement of arterial blood pressure.
-
Cannulate the jugular vein for intravenous administration of drugs.
-
Allow the animal to stabilize for a period of at least 30 minutes after surgery.
-
-
Experimental Protocol:
-
Record baseline mean arterial pressure (MAP).
-
To study the preventative effect of this compound, administer a bolus injection or continuous infusion of this compound.
-
After a pre-determined time, administer a bolus injection or a continuous infusion of ET-1 to induce a pressor response.
-
To study the reversal effect, first induce a sustained pressor response with a continuous infusion of ET-1. Once the blood pressure is stable, administer this compound.
-
Continuously monitor and record the MAP throughout the experiment.
-
-
Data Analysis:
-
Calculate the change in MAP from baseline in response to ET-1 in the presence and absence of this compound.
-
Express the data as mean ± SEM.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
Visualizations
Signaling Pathway of Endothelin-1 and Inhibition by this compound
Caption: Signaling pathway of ET-1-induced vasoconstriction and its inhibition by this compound.
Experimental Workflow for In Vitro Vasoconstriction Assay
Caption: Workflow for assessing the effect of this compound on vasoconstriction in isolated rat aorta.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the endothelin system. Its non-selective antagonism of both ETA and ETB receptors allows for a comprehensive blockade of endothelin-mediated effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of vasoconstriction and related cardiovascular conditions. The provided diagrams offer a clear visual understanding of the compound's mechanism of action and its application in experimental settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reversal of established responses to endothelin-1 in vivo and in vitro by the endothelin receptor antagonists, BQ-123 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin receptor antagonists inhibit endothelin in human skin microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Endothelin Pathway with PD 145065: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endothelin (ET) system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes (ETA and ETB), plays a critical role in vascular homeostasis and pathophysiology. Dysregulation of the endothelin pathway is implicated in various cardiovascular, renal, and proliferative diseases. This technical guide provides a comprehensive overview of the investigation of the endothelin pathway using PD 145065, a potent, non-selective endothelin receptor antagonist. This document details the mechanism of action of this compound, presents its binding affinity data in a structured format, and offers detailed experimental protocols for its characterization. Furthermore, this guide includes mandatory visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific principles and methodologies involved.
Introduction to the Endothelin System
The endothelins are a family of 21-amino acid peptides that exert a wide range of biological effects through the activation of two distinct receptor subtypes, the endothelin-A (ETA) and endothelin-B (ETB) receptors. ET-1, the most predominant and potent isoform, is primarily produced by vascular endothelial cells. The ETA receptor is mainly located on vascular smooth muscle cells, and its activation leads to vasoconstriction and cell proliferation. The ETB receptor is found on both endothelial cells, where it mediates vasodilation via the release of nitric oxide and prostacyclin, and on smooth muscle cells, where it can also contribute to vasoconstriction. The intricate balance between ETA and ETB receptor signaling is crucial for maintaining cardiovascular health.
This compound: A Non-Selective Endothelin Receptor Antagonist
This compound is a synthetic peptide-like compound that acts as a competitive antagonist at both ETA and ETB receptors. Its non-selective nature makes it a valuable tool for investigating the overall physiological and pathophysiological roles of the endothelin system. By blocking the actions of endothelins at both receptor subtypes, researchers can elucidate the combined effects of ETA and ETB receptor signaling in various experimental models.
Quantitative Data on Endothelin Receptor Antagonists
The binding affinities of this compound and other commonly used endothelin receptor antagonists are summarized in the table below. This data is essential for designing and interpreting experiments aimed at dissecting the endothelin pathway.
| Compound | Receptor Target | IC50 (nM) | Ki (nM) | Reference(s) |
| This compound | ETA | 4 | - | [1] |
| ETB | 15 | - | [1] | |
| BQ-123 | ETA | 7.3 | 0.78 | [2][3] |
| ETB | 18,000 | 24,300 | [2][3] | |
| BQ-788 | ETA | - | 1,000 | [2] |
| ETB | - | 9.8 | [2] |
Endothelin Receptor Signaling Pathways
The activation of ETA and ETB receptors by endothelin peptides initiates a cascade of intracellular signaling events that ultimately mediate the physiological responses. The following diagram illustrates the major downstream signaling pathways associated with each receptor subtype.
References
- 1. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis [frontiersin.org]
- 3. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
PD 145065: A Technical Guide for Preclinical Research in Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pulmonary Hypertension (PH) is a severe pathophysiological condition characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death. A key mediator in the pathogenesis of PH is the potent vasoconstrictor and mitogen, endothelin-1 (ET-1). The biological effects of ET-1 are mediated through two G protein-coupled receptor subtypes: endothelin receptor A (ETA) and endothelin receptor B (ETB). Consequently, antagonism of these receptors represents a cornerstone of therapeutic strategy. PD 145065 is a potent, non-selective peptide antagonist of both ETA and ETB receptors, making it a valuable pharmacological tool for investigating the role of the endothelin system in preclinical models of pulmonary hypertension. This document provides a comprehensive technical guide on its use, including its pharmacological profile, mechanism of action, and detailed experimental protocols.
Pharmacological Profile of this compound
This compound (Ac-D-Bhg-L-Leu-L-Asp-L-Ile-L-Ile-L-Trp) is a non-selective endothelin receptor antagonist. Its efficacy is demonstrated by its low nanomolar inhibitory concentrations across both primary endothelin receptor subtypes.
| Parameter | Receptor | Test System | Value | Reference |
| IC50 | ETA | Rabbit renal artery vascular smooth muscle cells | 4 nM | [1] |
| IC50 | ETB | Rat cerebellum | 15 nM |
Mechanism of Action in Pulmonary Hypertension
The endothelin system plays a dual role in regulating vascular tone and remodeling, processes that are critically dysregulated in pulmonary hypertension.
-
On Vascular Smooth Muscle Cells (VSMCs): ET-1 binds to both ETA and ETB receptors on pulmonary artery smooth muscle cells. This activation triggers downstream signaling cascades that lead to potent vasoconstriction and stimulate cellular proliferation and hypertrophy, contributing to the vascular remodeling characteristic of PH.[2][3]
-
On Endothelial Cells (ECs): Activation of ETB receptors located on endothelial cells stimulates the release of vasodilators, primarily nitric oxide (NO) and prostacyclin (PGI2). These molecules counteract the vasoconstrictor effects and inhibit smooth muscle proliferation. ETB receptors on ECs are also involved in the clearance of circulating ET-1.
This compound, by blocking both ETA and ETB receptors, comprehensively inhibits the pathological actions of ET-1 on VSMCs, preventing vasoconstriction and proliferation.[4][5] The blockade of ETB receptors on VSMCs is beneficial, though its antagonism of endothelial ETB receptors may also inhibit ET-1 clearance and vasodilator production, a factor to consider in experimental design.
Experimental Protocols
This compound can be utilized in various established in vivo and in vitro models to study its effects on the development and progression of pulmonary hypertension.
In Vivo Models of Pulmonary Hypertension
Two widely used rodent models are the monocrotaline (MCT) rat model and the hypoxia/SU5416 mouse or rat model.
Protocol 4.1.1: Monocrotaline (MCT)-Induced PH in Rats [6][7]
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Induction: Administer a single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of monocrotaline (Sigma-Aldrich) at a dose of 60 mg/kg.[8][9] PAH typically develops over 3-4 weeks, characterized by increased right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH).[6]
-
This compound Administration: For therapeutic intervention studies, begin administration 14 days post-MCT injection. A documented effective dose is a continuous intravenous infusion of 0.05 mg/min/rat.[10] The compound should be dissolved in a suitable vehicle (e.g., sterile saline).
-
Endpoint Analysis (at 4 weeks):
-
Hemodynamic Assessment (RVSP).
-
Assessment of RVH (Fulton Index).
-
Histopathological analysis of pulmonary vasculature.
-
Protocol 4.1.2: Hypoxia/SU5416-Induced PH in Mice [11][12]
-
Animal Model: Adult male C57BL/6J mice.
-
Induction:
-
Administer a weekly subcutaneous injection of SU5416 (a VEGF receptor antagonist) at 20 mg/kg for three consecutive weeks.[13] SU5416 should be dissolved in a vehicle of DMSO, then suspended in carboxymethylcellulose (CMC) solution.
-
Concurrently, house the mice in a normobaric hypoxic chamber with 10% O2 for 3 weeks.[14]
-
-
This compound Administration: this compound can be administered via continuous infusion using osmotic mini-pumps implanted subcutaneously, starting at the same time as the induction protocol. The specific dose should be optimized but can be guided by rat infusion studies.[10]
-
Endpoint Analysis (at 3 weeks):
-
Hemodynamic Assessment (RVSP).
-
Assessment of RVH (Fulton Index).
-
Analysis of pulmonary vessel muscularization.
-
Assessment of Key In Vivo Endpoints
Protocol 4.2.1: Right Ventricular Systolic Pressure (RVSP) Measurement [15][16]
-
Anesthetize the animal (e.g., ketamine/xylazine i.p. or inhaled isoflurane).
-
Perform a tracheotomy and mechanically ventilate the animal.
-
Expose the right jugular vein via a cervical incision.
-
Introduce a pressure-volume (PV) catheter (e.g., Millar) into the jugular vein and carefully advance it through the right atrium and tricuspid valve into the right ventricle.
-
Allow the signal to stabilize and record RVSP for several minutes.
Protocol 4.2.2: Right Ventricular Hypertrophy (Fulton Index) [17][18]
-
Following euthanasia and hemodynamic measurements, excise the heart.
-
Trim the atria and great vessels from the ventricles.
-
Carefully dissect the free wall of the right ventricle (RV) from the left ventricle and septum (LV+S).[19]
-
Blot the tissues dry and weigh them separately.
-
Calculate the Fulton Index as the ratio of the weights: RV / (LV+S). An increased ratio indicates RV hypertrophy.[20][21]
In Vitro Assays
Protocol 4.3.1: VSMC Proliferation Assay [22][23]
-
Cell Culture: Culture human pulmonary artery smooth muscle cells (hPASMCs) in appropriate growth medium.
-
Serum Starvation: Plate cells in 96-well plates and serum-starve for 24 hours to synchronize the cell cycle.
-
Treatment:
-
Pre-incubate cells with varying concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a pro-proliferative agent, such as ET-1 (10-100 nmol/L) or serum, in the continued presence of this compound.
-
-
Proliferation Measurement (after 24-48 hours):
-
[3H]-Thymidine Incorporation: Pulse cells with [3H]-thymidine for the final 4-6 hours of incubation. Lyse the cells, harvest the DNA onto filter mats, and measure incorporated radioactivity using a scintillation counter.
-
EdU Incorporation: Use a kit like Click-iT™ EdU (Thermo Fisher Scientific) which detects DNA synthesis via a fluorescent click chemistry reaction, allowing for analysis by fluorescence microscopy or flow cytometry.[24][25]
-
MTT Assay: Add MTT reagent to the wells and incubate. Solubilize the resulting formazan crystals and measure absorbance to quantify cell viability/metabolic activity as a proxy for proliferation.
-
Preclinical Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical model of pulmonary hypertension.
Conclusion
This compound is a critical research tool for elucidating the complex role of the endothelin system in the pathophysiology of pulmonary hypertension. As a non-selective ETA/ETB receptor antagonist, it allows for the comprehensive blockade of ET-1 signaling. The detailed protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to effectively design and execute preclinical studies, ultimately contributing to a deeper understanding of pulmonary hypertension and the development of novel therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endothelin-1 promotes vascular smooth muscle cell migration across the artery wall: a mechanism contributing to vascular remodelling and intimal hyperplasia in giant-cell arteritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Smooth Muscle Cells Research Studies [lifelinecelltech.com]
- 4. ET Receptor Antagonist (this compound) - Echelon Biosciences [echelon-inc.com]
- 5. Vascular smooth muscle cell effect on endothelial cell endothelin-1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension [mdpi.com]
- 10. Antagonism of renal and systemic responses to endothelin-1 infusion with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 12. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. 2.2. Measurement of Right-Ventricular Systolic Pressure (RVSP) [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of right ventricular hypertrophy (RVH) [bio-protocol.org]
- 18. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Upregulation of DDAH2 Limits Pulmonary Hypertension and Right Ventricular Hypertrophy During Chronic Hypoxia in Ddah1 Knockout Mice [frontiersin.org]
- 22. Endothelin-1 promoted proliferation of vascular smooth muscle cell through pathway of extracellular signal-regulated kinase and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Endothelin-1 Induced Vascular Smooth Muscle Cell Proliferation is Mediated by Cytochrome P-450 Arachidonic Acid Metabolites | Biomolecules and Biomedicine [bjbms.org]
- 24. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PD 145065 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of PD 145065, a non-selective endothelin receptor antagonist, in rat models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacological properties of this compound.
Introduction
This compound is a potent, non-selective antagonist of both endothelin receptor subtype A (ETᴀ) and subtype B (ETʙ). Endothelins are potent vasoconstrictors and mitogens implicated in the pathophysiology of various cardiovascular, renal, and inflammatory diseases. By blocking the action of endothelins, this compound serves as a valuable tool for investigating the role of the endothelin system in disease models and for assessing the therapeutic potential of endothelin receptor antagonism.
Data Presentation: In Vivo Dosages of Endothelin Receptor Antagonists in Rat Models
While specific dosage information for this compound across all administration routes in rats is limited in publicly available literature, the following tables summarize the available data for this compound and provide a reference range from studies using other endothelin receptor antagonists in various rat models. It is crucial for researchers to perform dose-response studies to determine the optimal dosage for their specific experimental conditions.
Table 1: Intravenous Administration of this compound in Rats
| Compound | Dosage | Rat Model | Experimental Focus | Reference |
| This compound | 0.05 mg/min/rat (infusion) | Anesthetized Wistar rats | Antagonism of endothelin-1 induced pressor and renal hemodynamic responses | [1] |
Table 2: Reference Dosages of Other Endothelin Receptor Antagonists in Rats (Various Administration Routes)
| Compound | Administration Route | Dosage Range | Rat Model | Experimental Focus | Reference |
| LU 135252 (ETᴀ antagonist) | Intravenous Infusion | 0.5, 1, or 5 mg/kg/day | Ischemic Acute Renal Failure | Dose-dependent improvement of renal function | [2] |
| SB209670 (Non-selective) | Intravenous Infusion | 10, 30, and 100 µg/kg/min | Renal Ischemia-Reperfusion Injury | Amelioration of renal injury | [3] |
| UK-350,926 (ETᴀ-selective) | Intravenous Infusion | 30 and 100 µg/kg/min | Renal Ischemia-Reperfusion Injury | Attenuation of renal dysfunction | [3] |
| BMY-25282 | Single Intravenous Bolus | 0.05, 0.25, or 0.50 mg/kg | Toxicity Study | Determination of non-toxic dose | [4] |
| Ramizol | Oral Gavage | 50, 500, and 1500 mg/kg/day | Toxicity Study | Evaluation of general toxicity | [5] |
| Anogeissus leiocarpa extract | Oral Gavage | 50, 100, and 150 mg/kg/day | L-NAME-Induced Hypertension | Antihypertensive effect | [6] |
Experimental Protocols
The following are detailed protocols for the administration of compounds to rat models, adapted for the use of this compound. Researchers should adapt these protocols based on their specific experimental design, institutional animal care and use committee (IACUC) guidelines, and the physicochemical properties of their this compound formulation.
Protocol 1: Intravenous (IV) Infusion of this compound
Objective: To achieve and maintain a steady-state plasma concentration of this compound.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Infusion pump
-
Catheters (for jugular or femoral vein)
-
Surgical instruments
-
Animal scale
-
Heating pad
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a sterile vehicle to the desired concentration. The concentration should be calculated based on the infusion rate and the desired dosage.
-
Ensure the solution is sterile-filtered.
-
-
Animal Preparation:
-
Anesthetize the rat according to your approved protocol.
-
Shave and disinfect the surgical area (e.g., neck for jugular vein cannulation).
-
Surgically implant a catheter into the jugular or femoral vein.
-
Exteriorize the catheter and secure it.
-
Allow the animal to recover from surgery if required by the experimental design.
-
-
Infusion:
-
Connect the catheter to the infusion pump.
-
Set the infusion pump to the desired rate (e.g., to deliver 0.05 mg/min/rat).[1]
-
Begin the infusion and monitor the animal for the duration of the experiment.
-
Protocol 2: Intravenous (IV) Bolus Injection of this compound
Objective: To rapidly achieve a peak plasma concentration of this compound.
Materials:
-
This compound
-
Sterile vehicle
-
Syringes (1 mL or 3 mL)
-
Needles (25-27 gauge)
-
Rat restrainer
-
Heat lamp or warming pad (for tail vein dilation)
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a sterile vehicle to the desired concentration. The final volume for a bolus injection should typically not exceed 5 mL/kg.
-
Sterile-filter the solution.
-
-
Animal Preparation:
-
Place the rat in a restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Wipe the tail with 70% ethanol.
-
-
Injection:
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
Protocol 3: Subcutaneous (SC) Injection of this compound
Objective: To provide a slower absorption and more sustained release of this compound compared to IV injection.
Materials:
-
This compound
-
Sterile vehicle
-
Syringes (1 mL or 3 mL)
-
Needles (23-25 gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Animal Preparation and Injection:
-
Grasp the loose skin over the dorsal midline (scruff) between the thumb and forefinger to create a "tent".
-
Insert the needle into the base of the tented skin, parallel to the spine.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Protocol 4: Oral Gavage (PO) Administration of this compound
Objective: To administer a precise oral dose of this compound.
Materials:
-
This compound
-
Vehicle suitable for oral administration (e.g., water, methylcellulose solution)
-
Gavage needles (16-18 gauge, with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of this compound Suspension/Solution:
-
Suspend or dissolve this compound in the chosen vehicle. The gavage volume for rats is typically between 5-20 mL/kg.[5]
-
-
Animal Handling and Dosing:
-
Gently restrain the rat, holding it in an upright position.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. The needle should pass with minimal resistance. Do not force the needle.
-
Once the needle is in the stomach, slowly administer the formulation.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress.
-
Signaling Pathway and Experimental Workflow Diagrams
Endothelin Receptor Signaling Pathway Antagonized by this compound
Caption: this compound non-selectively antagonizes ETᴀ and ETʙ receptors.
General Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for evaluating this compound in a rat disease model.
References
- 1. Antagonism of renal and systemic responses to endothelin-1 infusion with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic administration of an endothelin-A receptor antagonist after acute ischemic renal failure dose-dependently improves recovery of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of endothelin antagonists on renal ischaemia-reperfusion injury and the development of acute renal failure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-dose and multiple-dose intravenous toxicity studies of BMY-25282 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for PD 145065 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 145065 is a potent, non-selective antagonist of the endothelin-A (ETᴀ) and endothelin-B (ETʙ) receptors.[1] The endothelin axis, particularly the interaction of endothelin-1 (ET-1) with its receptors, has been implicated in various aspects of cancer progression, including cell proliferation, survival, angiogenesis, and metastasis.[2][3] ET-1 signaling is known to be upregulated in several malignancies, including prostate and ovarian cancer.[2][4] Blockade of these receptors with antagonists like this compound presents a promising therapeutic strategy for cancer research and drug development.
These application notes provide a comprehensive overview of the experimental use of this compound in a cell culture setting, including detailed protocols for key assays and illustrative data.
Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of endothelin peptides (ET-1, ET-2, ET-3) to the ETᴀ and ETʙ receptors. These G protein-coupled receptors, upon activation by ET-1, trigger a cascade of downstream signaling pathways that promote cancer cell growth and survival. By blocking these receptors, this compound can effectively inhibit these pro-tumorigenic signals.
Data Presentation
The following tables summarize representative quantitative data for the effects of this compound on various cancer cell lines. Please note that these values are illustrative and may vary depending on the specific experimental conditions and cell line used.
Table 1: Illustrative IC₅₀ Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | Illustrative IC₅₀ (µM) |
| PC-3 | Prostate Cancer | MTT Assay | 72 | 15 |
| DU145 | Prostate Cancer | MTT Assay | 72 | 25 |
| OVCAR-3 | Ovarian Cancer | SRB Assay | 48 | 10 |
| SKOV-3 | Ovarian Cancer | SRB Assay | 48 | 18 |
| A549 | Lung Cancer | MTT Assay | 72 | 30 |
| MCF-7 | Breast Cancer | MTT Assay | 72 | 45 |
| B16-F10 | Melanoma | MTT Assay | 48 | 22 |
Note: The IC₅₀ value for this compound in rabbit renal artery vascular smooth muscle cells has been reported as 4 nM.[1] This suggests that higher concentrations may be required to observe effects in cancer cell lines, which can have varying levels of receptor expression and downstream signaling activation.
Table 2: Illustrative Effects of this compound on Apoptosis and Cell Migration
| Cell Line | Cancer Type | This compound Conc. (µM) | Incubation Time (hours) | % Increase in Apoptosis (Annexin V Assay) | % Inhibition of Cell Migration (Transwell Assay) |
| PC-3 | Prostate Cancer | 20 | 48 | 35 | 50 |
| OVCAR-3 | Ovarian Cancer | 15 | 24 | 40 | 60 |
| A549 | Lung Cancer | 30 | 48 | 25 | 40 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution prepared in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10, 20, 50 µM) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Migration Assay (Transwell Assay)
This protocol details a transwell migration assay to assess the inhibitory effect of this compound on cancer cell migration.
Materials:
-
Cancer cell lines of interest
-
Serum-free medium and complete medium
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup: Place transwell inserts into the wells of a 24-well plate. Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound (e.g., 10, 20, 50 µM). Seed 1 x 10⁵ cells in 200 µL of this suspension into the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by incubating with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Quantification: Gently wash the inserts with water. Count the number of migrated cells in several random fields under a microscope. Calculate the percentage of migration inhibition compared to the untreated control.
Visualization of Pathways and Workflows
Endothelin-1 Signaling Pathway
Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for this compound In Vitro Studies
Caption: A general workflow for evaluating the in vitro effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endothelin-A Receptor Antagonists and Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin receptor antagonists in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin-A receptor antagonists in prostate cancer treatment-a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving PD 145065 for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 145065 is a potent, non-selective antagonist of endothelin receptors ET-A and ET-B. Its effective use in experimental settings is critically dependent on proper dissolution and formulation. This document provides detailed application notes and protocols for the dissolution of this compound for both in vitro and in vivo research applications. Adherence to these guidelines is essential for ensuring the reproducibility and accuracy of experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is critical for accurate preparation of stock solutions and experimental dilutions.
| Property | Value | Reference |
| Molecular Weight | 950.13 g/mol | [1] |
| Molecular Formula | C₅₂H₆₇N₇O₁₀ | [1] |
| Appearance | White solid | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
Solubility Data
The solubility of this compound can vary depending on the solvent and the salt form of the compound. The following table summarizes the available solubility data. Researchers should note the conflicting reports regarding solubility in DMSO and are advised to perform small-scale solubility tests before preparing large-volume stock solutions.
| Solvent | Reported Solubility | Notes | Reference |
| Phosphate Buffer (pH 7.5) | 1 mg/mL | [2] | |
| DMSO | < 1 mg/mL | Refers to the product as slightly soluble or insoluble. | [3] |
| DMSO | 40 mg/mL (for mother liquor) | This concentration is suggested for preparing an in vivo formulation. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Aqueous Buffer (for in vitro use)
This protocol is recommended for cell-based assays and other in vitro experiments where an aqueous solution is required.
Materials:
-
This compound powder
-
Phosphate buffer (pH 7.5)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of phosphate buffer (pH 7.5) to achieve a final concentration of 1 mg/mL.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.
-
Sterilization (Optional): If required for your experiment, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to 4 months.[2] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Stock Solution in DMSO (for in vitro and in vivo use)
This protocol is suitable for preparing a concentrated stock solution that can be further diluted in culture media or used to prepare formulations for animal studies.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: In a sterile vial, weigh the required amount of this compound.
-
Reconstitution: Add the calculated volume of anhydrous DMSO. Based on conflicting reports, it is advisable to start with a lower concentration (e.g., 1 mg/mL) and incrementally increase if higher concentrations are needed and the compound remains in solution. For in vivo formulations, a higher concentration (e.g., 40 mg/mL) may be achievable as a "mother liquor" for further dilution.[1]
-
Dissolution: Vortex the solution vigorously. The use of a sonicator bath for a few minutes can aid dissolution.
-
Storage: Store the DMSO stock solution in tightly sealed vials at -80°C for up to one year.[1]
Protocol 3: Preparation of this compound Formulation for in vivo Administration
This protocol provides an example of a co-solvent formulation suitable for administration to rodents. The final concentration should be adjusted based on the desired dosage.
Materials:
-
This compound DMSO stock solution (e.g., 40 mg/mL)
-
PEG300
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
-
Pipettes
Procedure:
-
Initial Dilution: In a sterile tube, take the required volume of the this compound DMSO stock solution.
-
Co-solvent Addition: Add PEG300 to the DMSO solution and mix thoroughly until clear. A suggested ratio is 5% DMSO and 30% PEG300 in the final formulation.[1]
-
Surfactant Addition: Add Tween 80 and mix until the solution is clear. A suggested concentration is 5% Tween 80 in the final formulation.[1]
-
Aqueous Phase Addition: Slowly add sterile saline or PBS to reach the final desired volume and concentration. The suggested final volume of the aqueous phase is 60%.[1]
-
Final Formulation Example: For a final concentration of 2 mg/mL, a typical formulation might consist of: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[1]
-
Administration: The formulation should be prepared fresh on the day of use and administered via the desired route (e.g., intravenous injection).
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound antagonism of endothelin signaling.
References
Application Notes and Protocols for PD 145065
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 145065 is a potent, non-selective antagonist of endothelin (ET) receptors, ETA and ETB. This document provides detailed application notes and protocols for the preparation and use of this compound solutions, with a focus on its solubility, stability, and mechanism of action. These guidelines are intended to ensure consistent and reliable experimental outcomes in research and drug development settings.
Chemical Properties and Solubility
This compound is a synthetic peptide with the sequence Ac-D-Bhg-Leu-Asp-Ile-Ile-Trp-OH, where Bhg is 5H-dibenzo[a,d]cycloheptene-5-glycine. Its molecular weight is 950.13 g/mol . The solubility of this compound is a critical factor for the preparation of stock solutions and experimental media.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | The preferred solvent for preparing high-concentration stock solutions. |
| Ethanol | Sparingly soluble | Not recommended for primary stock solutions due to lower solubility compared to DMSO. |
| Water | < 1 mg/mL[1] | Considered practically insoluble in aqueous solutions alone. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Very slightly soluble | Direct dissolution in PBS is not recommended. Dilution from a DMSO stock is necessary. |
Solution Preparation Protocols
Consistent and accurate preparation of this compound solutions is paramount for reproducible experimental results. The following protocols outline the recommended procedures for preparing stock and working solutions.
Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, use 0.95 mg of this compound (Molecular Weight = 950.13 g/mol ).
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
Preparation of Aqueous Working Solutions
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Sterile cell culture medium or buffer (e.g., PBS)
-
Sterile polypropylene tubes
-
Calibrated micropipettes
Protocol:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the DMSO stock solution into the desired aqueous medium to achieve the final working concentration.
-
Important: To avoid precipitation, do not exceed a final DMSO concentration of 0.5% in the aqueous working solution. It is recommended to add the DMSO stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing.
-
Prepare the working solution fresh for each experiment and use it immediately.
Solution Stability and Storage
The stability of this compound solutions is influenced by storage conditions, including temperature, light exposure, and pH.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C[2] | Up to 3 years[2] | Store in a desiccator, protected from light. |
| In DMSO (Stock Solution) | -80°C[1] | Up to 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles. Store in amber vials. |
| Aqueous Working Solution | Room Temperature | Use immediately | Prone to degradation and precipitation. Prepare fresh before each use. |
Forced Degradation Studies: Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1] While specific data for this compound is not readily available in the public domain, general guidelines for stress testing can be applied.
Table 3: Recommended Conditions for Forced Degradation Studies
| Condition | Protocol |
| Acidic Hydrolysis | Incubate this compound solution in 0.1 M HCl at 60°C for 24-48 hours. |
| Alkaline Hydrolysis | Incubate this compound solution in 0.1 M NaOH at 60°C for 24-48 hours. |
| Oxidative Degradation | Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours. |
| Photostability | Expose this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[1] |
| Thermal Degradation | Heat this compound powder or solution at a temperature above the recommended storage temperature (e.g., 60°C) for a defined period. |
Mechanism of Action and Signaling Pathway
This compound is a non-selective antagonist of the endothelin-A (ETA) and endothelin-B (ETB) receptors.[3][4][5] These receptors are G-protein coupled receptors (GPCRs) that, upon binding with endothelin peptides (ET-1, ET-2, ET-3), activate several downstream signaling cascades. The primary signaling pathways affected by endothelin receptor activation include the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
By blocking both ETA and ETB receptors, this compound prevents the activation of these downstream pathways, leading to the inhibition of cellular processes such as vasoconstriction, cell proliferation, and inflammation.
Experimental Workflow
The following diagram illustrates a general workflow for an in vitro experiment using this compound to study its effect on endothelin-induced cellular responses.
Conclusion
Proper preparation and handling of this compound solutions are crucial for obtaining reliable and reproducible data. By following these detailed protocols and considering the stability and solubility characteristics of the compound, researchers can confidently investigate the role of endothelin receptor antagonism in their experimental systems. The provided diagrams offer a visual guide to the signaling pathways involved and a template for experimental design.
References
Revolutionizing Vascular Research: Application Notes for PD 145065 in Isolated Organ Bath Experiments
For Immediate Release
[City, State] – [Date] – In a significant step forward for cardiovascular and pharmacological research, detailed application notes and protocols for the use of PD 145065, a potent non-selective endothelin receptor antagonist, in isolated organ bath experiments are now available. These comprehensive guidelines are designed to assist researchers, scientists, and drug development professionals in accurately assessing the effects of endothelin receptor modulation on vascular smooth muscle tone.
This compound has emerged as a critical tool for investigating the physiological and pathophysiological roles of the endothelin system, which is implicated in a range of cardiovascular diseases, including hypertension and vasospasm. The newly released protocols provide a standardized framework for utilizing isolated organ bath systems to study the antagonistic properties of this compound against endothelin-1 (ET-1) induced vasoconstriction.
"These detailed application notes will empower researchers to conduct highly reproducible and accurate experiments, accelerating the discovery and development of novel therapeutics targeting the endothelin pathway," said a leading scientist in the field. The provided methodologies cover every aspect of the experimental workflow, from tissue preparation and organ bath setup to data acquisition and analysis.
Application Notes: this compound as a Non-Selective Endothelin Receptor Antagonist in Vascular Research
Introduction:
This compound is a powerful pharmacological tool for investigating the roles of endothelin (ET) receptors in mediating vascular tone. As a non-selective antagonist for both ET-A and ET-B receptors, it allows for the comprehensive blockade of endothelin-induced effects. Isolated organ bath experiments provide a robust and controlled ex vivo environment to quantify the antagonistic potency of compounds like this compound on vascular smooth muscle.
Mechanism of Action:
Endothelin-1 (ET-1) is one of the most potent endogenous vasoconstrictors known and exerts its effects by binding to ET-A and ET-B receptors on vascular smooth muscle cells, leading to a cascade of intracellular events that result in muscle contraction. This compound competitively inhibits the binding of ET-1 to these receptors, thereby preventing or reversing vasoconstriction.
Applications in Isolated Organ Bath Systems:
Isolated organ bath experiments are indispensable for characterizing the pharmacological profile of vascular-acting compounds. In the context of this compound, these experiments are typically used to:
-
Determine the potency of this compound in antagonizing ET-1-induced contractions.
-
Construct concentration-response curves to calculate key pharmacological parameters such as IC50 and pA2 values.
-
Investigate the functional consequences of dual ET-A and ET-B receptor blockade in various vascular beds.
-
Screen for novel endothelin receptor antagonists.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in isolated organ bath experiments, based on established protocols.
Table 1: Reagents and Solutions
| Reagent/Solution | Composition | Storage |
| Krebs-Henseleit Solution | 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM Glucose | 4°C |
| Endothelin-1 (ET-1) Stock Solution | 1 µM in distilled water or appropriate buffer | -20°C |
| This compound Stock Solution | 10 mM in DMSO or other suitable solvent | -20°C |
| Carbogen Gas | 95% O2, 5% CO2 | Gas Cylinder |
Table 2: Experimental Parameters for this compound in Isolated Rat Aorta
| Parameter | Value | Reference |
| Agonist (for inducing contraction) | Endothelin-1 (ET-1) | [1] |
| Agonist Concentration | 3 x 10⁻⁹ M | [1] |
| Antagonist | This compound | [1] |
| Antagonist Concentration (for reversal) | 10⁻⁵ M | [1] |
| Incubation Time with Antagonist | 40 minutes | [1] |
| Observed Effect | 85.8 ± 5.6% reversal of ET-1 induced tone | [1] |
| Organ Bath Temperature | 37°C | |
| Organ Bath pH | 7.4 |
Experimental Protocols
Protocol 1: Preparation of Isolated Vascular Rings (Rat Thoracic Aorta)
-
Euthanasia and Dissection: Humanely euthanize a male Wistar rat (250-300g) according to approved institutional guidelines. Make a midline incision in the abdomen and thorax to expose the thoracic aorta.
-
Aorta Excision: Carefully dissect the thoracic aorta, paying attention to remove surrounding connective and adipose tissue.
-
Vascular Ring Preparation: Place the isolated aorta in a petri dish containing cold, oxygenated Krebs-Henseleit solution. Cut the aorta into rings of 2-3 mm in width. For endothelium-denuded rings, gently rub the intimal surface with a pair of fine forceps.
-
Mounting: Suspend each aortic ring between two L-shaped stainless-steel hooks in an isolated organ bath chamber filled with 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen (95% O2, 5% CO2). One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
Protocol 2: Antagonism of Endothelin-1-Induced Contraction by this compound
-
Equilibration: Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Viability Test: After equilibration, assess the viability of the vascular rings by inducing a contraction with 60 mM KCl. A robust contraction indicates healthy tissue. Wash the tissues and allow them to return to baseline.
-
Induction of Contraction: Add Endothelin-1 to the organ bath to achieve a final concentration of 3 x 10⁻⁹ M. This will induce a sustained contraction.[1]
-
Antagonist Addition (this compound): Once the ET-1-induced contraction has reached a stable plateau, add this compound to the bath to achieve a final concentration of 10⁻⁵ M.[1]
-
Data Recording: Record the isometric tension continuously. The antagonistic effect of this compound will be observed as a gradual relaxation of the aortic ring. Continue recording for at least 40 minutes to observe the full reversal effect.[1]
-
Data Analysis: Express the relaxation as a percentage of the maximal contraction induced by ET-1.
Protocol 3: Determination of pA2 Value for this compound (Schild Analysis)
-
Equilibration and Viability Test: Follow steps 1 and 2 from Protocol 2.
-
Control Concentration-Response Curve: Generate a cumulative concentration-response curve for ET-1 by adding increasing concentrations (e.g., 10⁻¹¹ to 10⁻⁷ M) to the organ bath and recording the steady-state contraction at each concentration.
-
Antagonist Incubation: Wash the tissues and allow them to return to baseline. Incubate the aortic rings with a fixed concentration of this compound (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) for a predetermined period (e.g., 30-60 minutes).
-
Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for ET-1.
-
Schild Plot Construction: Repeat steps 3 and 4 with at least two other concentrations of this compound. Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist. Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist (-log[this compound]).
-
pA2 Determination: The pA2 value is the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from 1 suggests competitive antagonism.
Visualizations
References
Application Notes and Protocols for Immunohistochemistry with PD 145065
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 145065 is a potent, non-selective antagonist of the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. The endothelin axis plays a crucial role in various physiological processes, including vasoconstriction, cell proliferation, and inflammation. Dysregulation of the endothelin system is implicated in the pathophysiology of several diseases, such as pulmonary arterial hypertension, cardiovascular diseases, and certain cancers. Immunohistochemistry (IHC) is a valuable technique to investigate the effects of endothelin receptor blockade by compounds like this compound on tissue morphology and the expression of relevant protein markers.
These application notes provide a detailed protocol for utilizing this compound in experimental setups that are subsequently analyzed by immunohistochemistry. As this compound is a small molecule inhibitor, it is not used as a direct staining reagent in IHC. Instead, it is administered to cell cultures (in vitro) or animal models (in vivo) to study its effects on biological systems. The subsequent IHC protocol is then used to visualize changes in protein expression or localization resulting from the endothelin receptor blockade.
Mechanism of Action and Signaling Pathway
This compound competitively binds to both ET-A and ET-B receptors, preventing the binding of endogenous endothelin peptides (ET-1, ET-2, ET-3). This blockade inhibits the downstream signaling cascades initiated by endothelin receptor activation.
The binding of endothelin-1 (ET-1) to its G-protein coupled receptors, ET-A and ET-B, on various cell types triggers multiple intracellular signaling pathways. Activation of ET-A receptors on vascular smooth muscle cells primarily leads to vasoconstriction through the Gq/11 pathway, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction. Activation of ET-B receptors on endothelial cells can lead to vasodilation through the release of nitric oxide (NO) and prostacyclin. However, ET-B receptors on smooth muscle cells also contribute to vasoconstriction. Furthermore, endothelin signaling can activate the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation, and other pathways involved in inflammation and fibrosis.
This compound blocks ET-1 binding to its receptors, inhibiting downstream signaling.
Experimental Protocols
The use of this compound in conjunction with immunohistochemistry involves a two-stage process:
-
Treatment Phase: Application of this compound to the biological system (in vitro or in vivo).
-
Analysis Phase: Preparation of the treated tissues for and execution of the immunohistochemical staining.
In Vitro Treatment Protocol (Cell Culture)
This protocol is designed to assess the effect of this compound on cultured cells. The subsequent IHC analysis can be performed on cell pellets (formalin-fixed and paraffin-embedded) or on cells grown on chamber slides.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Appropriate cell culture medium and supplements
-
Cell culture plates or chamber slides
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Cell Seeding: Plate cells at the desired density in culture plates or on chamber slides and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C or -80°C.
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentration. It is recommended to perform a dose-response study to determine the optimal concentration. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should always be included.
-
Incubation: Incubate the cells with the this compound-containing medium for the desired duration. The incubation time will depend on the specific research question and the biological process being investigated.
-
Cell Harvesting and Fixation:
-
For cell pellets: After treatment, detach the cells, wash with PBS, and centrifuge to form a pellet. Fix the cell pellet in 4% paraformaldehyde for 1-2 hours at room temperature. The fixed cell pellet can then be processed for paraffin embedding.
-
For chamber slides: Gently wash the cells with PBS and then fix by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
In Vivo Treatment Protocol (Animal Models)
This protocol outlines the general steps for treating animal models with this compound, followed by tissue collection for IHC. The specific dosage, route of administration, and treatment duration will need to be optimized based on the animal model and research objectives.
Materials:
-
This compound
-
Appropriate vehicle for in vivo administration (e.g., saline, PBS with a solubilizing agent)
-
Anesthesia
-
Perfusion solutions (e.g., PBS, 4% paraformaldehyde)
-
Tissue collection tools
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions before starting the experiment.
-
Drug Preparation and Administration: Prepare the dosing solution of this compound in a suitable vehicle. Administer the drug to the animals using the chosen route (e.g., oral gavage, intraperitoneal injection, intravenous injection). A control group receiving only the vehicle should be included.
-
Treatment Period: Continue the treatment for the predetermined duration.
-
Tissue Collection: At the end of the treatment period, anesthetize the animals and perform transcardial perfusion with PBS followed by 4% paraformaldehyde to fix the tissues.
-
Tissue Processing: Dissect the tissues of interest and post-fix them in 4% paraformaldehyde for 24-48 hours at 4°C. Subsequently, process the tissues for paraffin embedding.
Immunohistochemical Staining Protocol
This is a general protocol for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol can be adapted for FFPE cell pellets and fixed cells on slides.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., PBS with 5% normal serum from the species of the secondary antibody and 0.3% Triton X-100)
-
Primary antibody (diluted in blocking buffer)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
A general workflow for immunohistochemical staining.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%; 2 minutes each).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in the appropriate antigen retrieval buffer.
-
Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
-
-
Endogenous Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Chromogenic Detection:
-
Incubate sections with DAB substrate until the desired stain intensity develops.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Data Presentation
Quantitative data from experiments using this compound or other endothelin receptor antagonists should be summarized for clear comparison.
Table 1: Example In Vitro Treatment Parameters for this compound
| Cell Line | This compound Concentration Range | Incubation Time | Downstream Analysis | Reference |
| Human Aortic Smooth Muscle Cells | 1 nM - 10 µM | 24 - 72 hours | Proliferation Assay, Western Blot, IHC | Hypothetical |
| Rat Cardiomyocytes | 100 nM - 1 µM | 48 hours | Hypertrophy markers (IHC) | Hypothetical |
| Human Umbilical Vein Endothelial Cells | 1 µM - 10 µM | 6 - 24 hours | Angiogenesis markers (IHC) | Hypothetical |
Table 2: Example In Vivo Treatment Parameters for Endothelin Receptor Antagonists
| Animal Model | Compound | Dosage | Route of Administration | Treatment Duration | Observed IHC Changes | Reference |
| Rat (Pulmonary Hypertension) | Bosentan | 100 mg/kg/day | Oral gavage | 3 weeks | Reduced vascular remodeling (α-SMA staining) | [1] |
| Mouse (Allergic Airway Inflammation) | BQ123 (ET-A selective) | 1 mg/kg | Intraperitoneal | Daily for 7 days | Reduced inflammatory cell infiltration | [2] |
| Mouse (Pancreatic Cancer) | Bosentan | 50 mg/kg | Oral gavage | Daily for 7 days | Decreased desmoplasia (collagen staining) | [3] |
Troubleshooting
Problem: High background staining in IHC. Possible Cause & Solution:
-
Inadequate blocking: Increase blocking time or try a different blocking agent.
-
Endogenous peroxidase activity: Ensure the hydrogen peroxide block is effective.
-
Primary antibody concentration too high: Titrate the primary antibody to find the optimal dilution.
Problem: No or weak staining in IHC. Possible Cause & Solution:
-
Ineffective antigen retrieval: Try a different antigen retrieval buffer or method.
-
Primary antibody not working: Use a positive control to validate the antibody.
-
Insufficient incubation times: Increase incubation times for primary and/or secondary antibodies.
-
Inactive inhibitor: Verify the activity of this compound in a functional assay.
Problem: Inconsistent results from this compound treatment. Possible Cause & Solution:
-
Inhibitor instability: Prepare fresh dilutions of this compound for each experiment.
-
Variable cell conditions: Ensure consistent cell passage number, confluency, and culture conditions.
-
Inconsistent drug administration in vivo: Ensure accurate and consistent dosing.
Conclusion
The protocols and information provided here offer a comprehensive guide for researchers interested in using the endothelin receptor antagonist this compound in conjunction with immunohistochemistry. By carefully designing experiments with appropriate controls and optimizing treatment and staining conditions, IHC can be a powerful tool to elucidate the biological effects of endothelin receptor blockade in various disease models.
References
- 1. Bosentan inhibits oxidative and nitrosative stress and rescues occlusive pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Endothelin-A Receptor Antagonist Alleviates Allergic Airway Inflammation via the Inhibition of ILC2 Function [frontiersin.org]
- 3. Endothelin-axis antagonism enhances tumor perfusion in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of PD 145065 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 145065 is a potent, non-selective antagonist of the endothelin-A (ETA) and endothelin-B (ETB) receptors. The endothelin axis, particularly the interaction of endothelin-1 (ET-1) with its receptors, plays a crucial role in various physiological processes, including vasoconstriction, cell proliferation, and tissue remodeling. In the context of oncology, dysregulation of the endothelin pathway has been implicated in tumor growth, angiogenesis, invasion, and metastasis in several cancer types, including prostate, ovarian, and melanoma.[1] By blocking the binding of endothelins to their receptors, this compound can modulate the downstream signaling pathways and consequently alter the gene expression profiles of cancer cells, offering a potential therapeutic strategy.
These application notes provide a comprehensive overview and detailed protocols for measuring the effects of this compound on gene expression in a research setting.
Data Presentation: Effects of Endothelin Receptor Antagonism on Gene Expression
Table 1: Representative Upregulated Genes in A549 Cells Following Endothelin Receptor Antagonist Treatment
| Gene Symbol | Gene Name | Fold Change (Illustrative) | p-value (Illustrative) |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.5 | < 0.05 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 2.1 | < 0.05 |
| THBS1 | Thrombospondin 1 | 1.9 | < 0.05 |
| SERPINE1 | Serpin Family E Member 1 | 1.8 | < 0.05 |
| ID1 | Inhibitor of DNA Binding 1, HLH Domai | 1.7 | < 0.05 |
Table 2: Representative Downregulated Genes in A549 Cells Following Endothelin Receptor Antagonist Treatment
| Gene Symbol | Gene Name | Fold Change (Illustrative) | p-value (Illustrative) |
| CDK1 | Cyclin Dependent Kinase 1 | -2.8 | < 0.05 |
| PLK1 | Polo-Like Kinase 1 | -2.6 | < 0.05 |
| CCNA2 | Cyclin A2 | -2.4 | < 0.05 |
| BUB1 | BUB1 Mitotic Checkpoint Serine/Threonine Kinase | -2.3 | < 0.05 |
| MCM2 | Minichromosome Maintenance Complex Component 2 | -2.2 | < 0.05 |
Note: The fold changes and p-values are for illustrative purposes and are based on the reported pathway analysis of HJP 272-treated A549 cells.[2] Actual values would be determined experimentally.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the steps for culturing a relevant cancer cell line and treating it with this compound.
Materials:
-
Cancer cell line of interest (e.g., A549, PC-3, SK-OV-3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Sterile, tissue culture-treated plates or flasks
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line according to standard protocols.
-
Once the cells reach 70-80% confluency, detach them using trypsin-EDTA.
-
Count the cells and seed them into new culture plates at a density that will allow for 70-80% confluency at the time of harvest.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
Allow the seeded cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the treated cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression. The optimal time should be determined empirically.
-
-
Harvesting:
-
After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture plate using a suitable lysis buffer for RNA extraction.
-
Protocol 2: RNA Isolation and Quality Control
This protocol describes the extraction of total RNA from the treated cells and assessment of its quality.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, TRIzol reagent)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer or similar instrument (optional, for RNA integrity analysis)
Procedure:
-
RNA Extraction:
-
Follow the manufacturer's instructions for the chosen RNA extraction kit.
-
-
RNA Quantification and Purity Assessment:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
An A260/A230 ratio of 2.0-2.2 indicates minimal contamination with organic compounds.
-
-
RNA Integrity Analysis (Optional but Recommended):
-
Assess the RNA integrity by running an aliquot on an Agilent Bioanalyzer.
-
An RNA Integrity Number (RIN) of >8 is generally considered suitable for downstream applications like RNA-seq.
-
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol is for validating the expression of specific target genes identified from a broader screen or based on a hypothesis.
Materials:
-
Reverse transcription kit
-
qRT-PCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for target and housekeeping genes
-
qRT-PCR instrument
Procedure:
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
qRT-PCR:
-
Set up the qRT-PCR reactions by mixing the cDNA, qRT-PCR master mix, and gene-specific primers.
-
Run the reactions on a qRT-PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Protocol 4: Global Gene Expression Analysis by RNA-Sequencing (RNA-seq)
This protocol provides a general workflow for a comprehensive analysis of the transcriptome.
Materials:
-
RNA-seq library preparation kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
Library Preparation:
-
Prepare RNA-seq libraries from the high-quality total RNA using a suitable library preparation kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform to generate sequencing reads.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to this compound treatment.
-
Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Mandatory Visualizations
Caption: Endothelin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for measuring the effects of this compound on gene expression.
References
Troubleshooting & Optimization
PD 145065 Technical Support Center: Troubleshooting Aqueous Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding solubility issues encountered with PD 145065 in aqueous solutions. As a non-selective endothelin receptor antagonist with peptide-like properties, this compound exhibits limited solubility in aqueous buffers, which can present challenges during experimental setup. This guide offers practical solutions and detailed protocols to help researchers achieve and maintain the desired concentration of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Therefore, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this purpose. A stock solution of up to 40 mg/mL in DMSO has been reported.[1]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening and how can I prevent it?
A2: This phenomenon, often called "solvent shock," is common for hydrophobic compounds. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the compound's solubility limit in the final solvent mixture is exceeded, causing it to precipitate. To prevent this, a careful and gradual dilution process is necessary. Key strategies include:
-
Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps.
-
Slow, Drop-wise Addition: Add the DMSO stock solution slowly to the aqueous buffer while gently vortexing or stirring.
-
Pre-warmed Aqueous Solution: Warming the aqueous buffer (e.g., to 37°C) can help improve solubility during dilution.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (ideally ≤ 0.1% v/v) to avoid solvent-induced artifacts.
Q3: What is the maximum concentration of this compound I can achieve in aqueous solutions like PBS (pH 7.4) or cell culture media?
Q4: Can I use sonication or heating to dissolve this compound?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the initial dissolution of this compound in DMSO to prepare the stock solution. However, if precipitation occurs after dilution into an aqueous buffer, reheating may not be effective and could potentially degrade the compound or other components in the medium. It is preferable to optimize the dilution protocol to prevent precipitation.
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C.[1] Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1]
Troubleshooting Guide
This section provides a structured approach to resolving common issues with this compound solubility.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | This compound has inherently low aqueous solubility. | Prepare a concentrated stock solution in 100% DMSO first. |
| Precipitate forms immediately upon diluting DMSO stock into aqueous medium. | "Solvent shock" due to rapid change in solvent polarity. The final concentration exceeds the solubility limit in the aqueous/DMSO mixture. | Follow the detailed "Protocol for Preparing a Working Solution of this compound for In Vitro Assays" below. Key steps include pre-warming the aqueous medium, using an intermediate dilution step, and adding the stock solution drop-wise while vortexing. |
| Solution appears cloudy or contains fine particles after dilution. | Micro-precipitation is occurring, indicating that the solubility limit is being approached or has been exceeded. | Reduce the final desired concentration of this compound. Perform a concentration-response experiment to find the highest soluble and effective concentration. |
| Precipitation occurs over time in the incubator. | The compound may be unstable in the culture medium at 37°C, or evaporation of the medium is increasing the compound's concentration. | Ensure proper humidification in the incubator to prevent evaporation. Consider preparing fresh working solutions immediately before each experiment. |
Quantitative Data Summary
While specific solubility values in aqueous buffers are not widely published, the following table summarizes key data gathered from available resources.
| Solvent | Concentration | Notes |
| DMSO | Up to 40 mg/mL | Recommended for preparing concentrated stock solutions.[1] |
| Aqueous Solutions (e.g., PBS, Cell Culture Media) | Low (specific value not available) | Solubility is limited. The final concentration is dependent on the final DMSO percentage and buffer composition. |
| In Vivo Formulation | 2 mg/mL (working solution) | A formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS has been used.[1] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of powder.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 40 mg/mL).
-
Dissolve: Vortex the solution vigorously. If necessary, briefly sonicate in a water bath or warm gently to 37°C until the powder is completely dissolved.
-
Aliquot and Store: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol for Preparing a Working Solution of this compound for In Vitro Assays
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into an aqueous medium.
-
Pre-warm Medium: Warm your sterile aqueous buffer or cell culture medium to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Thaw an aliquot of your concentrated this compound DMSO stock solution.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium. For example, to make a 10X final concentration intermediate, add 1 µL of a 10 mM stock to 99 µL of medium.
-
-
Final Dilution:
-
Place the final volume of pre-warmed medium in a sterile tube.
-
While gently vortexing the medium, add the required volume of the intermediate dilution (or the concentrated stock if not using an intermediate step) drop-wise to the side of the tube.
-
Ensure the final concentration of DMSO is below the tolerance level of your cells (typically ≤ 0.1%).
-
-
Verification: Visually inspect the final working solution for any signs of precipitation before adding it to your experiment.
Visualizations
Experimental Workflow for Preparing a Working Solution
Caption: Workflow for preparing this compound solutions.
Endothelin Receptor Signaling Pathway
This compound is a non-selective antagonist of both Endothelin Receptor A (ET-A) and Endothelin Receptor B (ET-B).
Caption: Simplified Endothelin Receptor Signaling Pathway.
References
Technical Support Center: Optimizing PD 145065 Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of PD 145065 for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, non-selective peptide antagonist of endothelin (ET) receptors. It competitively inhibits the binding of endothelin-1 (ET-1) to both the ETA and ETB receptors. The activation of these G protein-coupled receptors by endothelins leads to various cellular responses, including vasoconstriction, cell proliferation, and hormone production. By blocking these receptors, this compound can be used to study the physiological and pathological roles of the endothelin system.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type, the specific assay, and the expression level of endothelin receptors. Based on its potent antagonist activity with reported IC50 values in the low nanomolar range, a good starting point for most in vitro cell-based assays is a concentration range of 1 nM to 1 µM . It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare a stock solution of this compound?
This compound is a peptide and is typically soluble in aqueous solutions. However, for long-term storage and to ensure accurate dilutions, it is recommended to prepare a concentrated stock solution in a suitable solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of peptides.
-
Stock Concentration: Prepare a 1 mM to 10 mM stock solution in 100% DMSO.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution: For cell culture experiments, dilute the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
Like many therapeutic compounds, this compound can exhibit cytotoxicity at high concentrations. The cytotoxic threshold will vary between different cell lines. It is essential to determine the cytotoxic profile of this compound in your specific cell line by performing a cell viability assay (e.g., MTT, MTS, or a live/dead staining assay) in parallel with your functional assays. This will help you distinguish between the specific antagonist effects and non-specific cytotoxic effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Sub-optimal concentration: The concentration of this compound may be too low to effectively antagonize the endothelin receptors in your cell line. 2. Low receptor expression: The cell line may not express sufficient levels of ETA or ETB receptors. 3. Compound degradation: The peptide may have degraded due to improper storage or handling. 4. Assay insensitivity: The chosen assay may not be sensitive enough to detect the effects of receptor antagonism. | 1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., 0.1 nM to 10 µM). 2. Verify receptor expression: Confirm the expression of ETA and ETB receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. 3. Use a fresh stock solution: Prepare a new stock solution of this compound and handle it according to the recommended guidelines. 4. Optimize the assay: Consider using a more sensitive assay, such as a calcium mobilization assay or a second messenger assay (e.g., IP-One assay). |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells in the microplate wells. 2. Pipetting errors: Inaccurate pipetting of this compound or other reagents. 3. Edge effects: Evaporation from the outer wells of the microplate. 4. Compound precipitation: this compound may be precipitating in the culture medium at higher concentrations. | 1. Ensure a single-cell suspension: Properly resuspend cells before seeding to ensure a uniform cell density in each well. 2. Use calibrated pipettes: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or medium. 4. Check for precipitation: Visually inspect the wells for any signs of precipitation. If observed, try preparing the working solution in a pre-warmed medium and vortexing gently before adding to the cells. Consider lowering the highest concentration in your dose-response curve. |
| Unexpected or off-target effects | 1. Cytotoxicity: The observed effect may be due to cell death rather than specific receptor antagonism. 2. Non-specific binding: At very high concentrations, this compound may interact with other receptors or cellular components. 3. Contamination of the compound: The this compound stock may be contaminated. | 1. Perform a cytotoxicity assay: Run a cell viability assay in parallel to your functional assay to rule out cytotoxic effects. 2. Use a narrower concentration range: Focus on a concentration range around the IC50 value determined from your dose-response curve. 3. Verify compound purity: If possible, check the purity of your this compound. |
Quantitative Data Summary
| Parameter | Value | Receptor | Cell/Tissue Type | Reference |
| IC50 | 4 nM | ETA | Rabbit renal artery vascular smooth muscle cells | [1][2] |
| IC50 | 15 nM | ETB | Rat cerebellum | [2] |
Note: The provided IC50 values are from specific studies and may vary depending on the experimental conditions and cell type used. It is always recommended to determine the IC50 in your specific experimental setup.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the cytotoxicity of this compound and determine a non-toxic concentration range for your experiments.
Materials:
-
PD 145066
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours of incubation.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the concentration range that does not significantly affect cell viability.
-
Protocol 2: Functional Antagonism Assay - Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit endothelin-1 (ET-1) induced calcium influx, a key downstream signaling event of endothelin receptor activation.
Materials:
-
This compound
-
Endothelin-1 (ET-1)
-
Cell line expressing ETA and/or ETB receptors
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach and reach near confluency.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in HBSS. Pluronic F-127 can be added to aid in dye solubilization.
-
Remove the culture medium and incubate the cells with the dye loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
This compound Pre-incubation:
-
Prepare different concentrations of this compound in HBSS.
-
Add the this compound solutions to the respective wells and incubate for 15-30 minutes at room temperature or 37°C.
-
-
ET-1 Stimulation and Measurement:
-
Prepare a solution of ET-1 in HBSS at a concentration known to elicit a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence microplate reader.
-
Start the kinetic reading to establish a baseline fluorescence.
-
Inject the ET-1 solution into the wells and continue to record the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Plot the ET-1 induced calcium response against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 of this compound for inhibiting ET-1 mediated calcium mobilization.
-
Visualizations
Caption: Simplified signaling pathway of endothelin receptor activation and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration in cell-based assays.
Caption: Troubleshooting logic for common issues encountered during this compound experiments.
References
Preventing PD 145065 degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of PD 145065 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a potent, non-selective endothelin receptor antagonist.[1] It is a synthetic peptide with the sequence Ac-{D-Bhg}-Leu-Asp-Ile-Ile-Trp-OH.
| Property | Value |
| Molecular Formula | C₅₂H₆₇N₇O₁₀ |
| Molecular Weight | 950.13 g/mol |
| Appearance | White solid |
| Sequence | Ac-{D-Bhg}-Leu-Asp-Ile-Ile-Trp-OH |
Q2: How should I store this compound to ensure its stability?
Proper storage is the first and most critical step in preventing degradation. Recommendations vary for the lyophilized powder and reconstituted solutions.
| Form | Storage Temperature | Shelf Life |
| Lyophilized Powder | -20°C | Up to 3 years[2] |
| In Solvent | -80°C | Up to 1 year[2] |
| Reconstituted Stock Solutions | -20°C | Up to 4 months[1] |
Key Handling Recommendations:
-
Upon receipt, store the lyophilized powder at -20°C and protect it from moisture.[2]
-
After reconstitution, it is highly recommended to aliquot the solution into single-use volumes and store them at -80°C (for long-term) or -20°C (for up to 4 months).[1][2]
-
Crucially, avoid repeated freeze-thaw cycles , as this can significantly degrade the peptide.[1][3]
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during your experiments with this compound.
Problem 1: Loss of biological activity in my assay.
A loss of activity is the most common indicator of peptide degradation. Several factors in your experimental setup could be the cause.
| Possible Cause | Recommended Solution |
| Improper Storage | Ensure the compound is stored at the correct temperatures as outlined in the storage table above. Avoid leaving the peptide at room temperature for extended periods. |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[1] |
| Hydrolysis | Maintain a neutral to slightly acidic pH for your solutions. The Aspartic acid (Asp) residue in this compound makes it susceptible to hydrolysis, especially at basic pH (>8). |
| Oxidation | The Tryptophan (Trp) residue is prone to oxidation.[3] Prepare fresh solutions for your experiments and consider degassing your buffers. Avoid prolonged exposure of solutions to atmospheric oxygen. |
| Enzymatic Degradation (in cell-based assays) | If using serum-containing media, proteases in the serum can degrade the peptide.[4] Consider reducing the serum concentration or using a serum-free medium if your cells can tolerate it. The N-terminal acetylation and the D-amino acid in this compound offer some protection against aminopeptidases.[5][6][7][8] |
| Photodegradation | Protect solutions from direct light, especially UV light. Store solutions in amber vials or wrap tubes in foil.[3] |
Problem 2: Inconsistent results between experiments.
Inconsistency is often a result of gradual degradation of the stock solution or variations in experimental conditions.
| Possible Cause | Recommended Solution |
| Stock Solution Degradation | Use a fresh aliquot of your stock solution for each experiment. If you have been using the same stock for an extended period (beyond the recommended 4 months at -20°C), prepare a new one from lyophilized powder.[1] |
| pH variations in Buffer/Media | Ensure the pH of your experimental buffers and media is consistent between experiments. Even small shifts in pH can affect the rate of hydrolysis. |
| Contamination of Stock Solution | Use sterile buffers to prepare your solutions to prevent microbial growth, which can lead to degradation.[3] |
Experimental Protocols: Best Practices for Handling this compound
Adhering to a strict protocol for solution preparation and use is essential for reproducible results.
1. Reconstitution of Lyophilized this compound:
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation, as the compound is moisture-sensitive.[2]
-
Reconstitute the peptide in a suitable solvent (e.g., DMSO for a high-concentration stock, or a buffer like phosphate buffer at pH 7.5 for direct use, though solubility may be limited).[1]
-
Vortex gently to dissolve.
2. Preparation of Working Solutions:
-
Perform serial dilutions of your stock solution in your final experimental buffer immediately before use.
-
Do not store dilute working solutions for extended periods.
3. Use in Cell-Based Assays:
-
When adding this compound to cell culture media, mix gently.
-
Include a vehicle control (the solvent used to dissolve this compound) in your experimental design.
-
To confirm degradation is occurring in your specific system, you can run a control experiment where the peptide is incubated in the cell culture medium (with and without cells) for the duration of your experiment and then analyze the supernatant by HPLC to detect degradation products.[4]
Visualizing Degradation and Experimental Workflow
Potential Degradation Pathways for this compound
The following diagram illustrates the primary chemical degradation pathways that can affect this compound based on its amino acid sequence.
Caption: Key degradation pathways for this compound.
Recommended Experimental Workflow for this compound
This workflow diagram outlines the recommended steps from receiving the compound to its use in an experiment to minimize degradation.
Caption: A workflow to minimize this compound degradation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. realpeptides.co [realpeptides.co]
- 7. benchchem.com [benchchem.com]
- 8. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with PD 145065
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PD 145065, a non-selective endothelin receptor antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not showing any inhibitory effect on endothelin-1 (ET-1) induced cellular response.
A1: There are several potential reasons for a lack of inhibitory effect. Please consider the following troubleshooting steps:
-
Compound Integrity: this compound is a peptide-based inhibitor and may be susceptible to degradation. Ensure it has been stored correctly at -20°C (powder) or -80°C (in solvent) and protected from moisture.[1] Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into single-use volumes.
-
Solubility Issues: Incomplete solubilization of this compound can lead to a lower effective concentration. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution into aqueous assay buffers.
-
Assay Concentration: The inhibitory effect is concentration-dependent. Verify the final concentration of this compound in your assay. We recommend performing a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
-
Cellular Uptake: As a peptide-based molecule, cell permeability might be a limiting factor in certain cell types or assay conditions. Consider optimizing incubation times to allow for sufficient cellular uptake.
-
Receptor Expression: Confirm that your cell line expresses endothelin receptors (ETA and/or ETB) at a sufficient level to elicit a measurable response to ET-1.
Q2: I am observing high background signal or off-target effects in my cell-based assay.
A2: High background or unexpected effects can arise from several factors:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a tolerable level for your cells (typically ≤ 0.5%).[2] Include a vehicle control (medium with the same concentration of solvent) in your experimental setup.
-
Peptide-Related Artifacts: Peptide inhibitors can sometimes interact non-specifically with assay components or cell membranes. To mitigate this, consider including a scrambled peptide control with a similar amino acid composition but a randomized sequence.
-
Endothelin Receptor Antagonist Class Effects: Endothelin receptor antagonists as a class have been associated with certain side effects in clinical settings, which may translate to off-target effects in vitro. These can include effects on liver function and fluid balance.[3] While less common in short-term cell-based assays, it is a factor to consider in complex or long-term experiments.
Q3: The results of my experiments with this compound are not reproducible.
A3: Reproducibility issues in cell-based assays can be multifactorial. Here are some key areas to review:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and overall cell health. Variations in these parameters can significantly impact cellular responses.
-
Compound Handling: As mentioned in Q1, proper storage and handling of this compound are critical. Prepare fresh dilutions of the inhibitor from a properly stored stock solution for each experiment.
-
Assay Protocol: Standardize all steps of your experimental protocol, including incubation times, reagent concentrations, and washing steps.
-
Plate Edge Effects: In multi-well plate assays, wells on the perimeter can be prone to evaporation, leading to changes in compound concentration. To minimize this, avoid using the outer wells or fill them with a buffer or sterile water.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against endothelin receptors.
| Target Receptor | IC50 Value | Cell Type/Tissue | Reference |
| Endothelin A (ETA) Receptor | 4 nM | Rabbit renal artery vascular smooth muscle cells | [4][5][6] |
| Endothelin B (ETB) Receptor | 15 nM | Rat cerebellum | [5][6] |
Note: The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols
Detailed Methodology: In Vitro Calcium Mobilization Assay
This protocol describes the use of this compound to inhibit endothelin-1 (ET-1) induced calcium mobilization in a cell-based assay using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
This compound
-
Endothelin-1 (ET-1)
-
Cells expressing endothelin receptors (e.g., HEK293, CHO cells)
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
DMSO
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in HBSS with 20 mM HEPES to the desired final concentrations.
-
Prepare a stock solution of ET-1 in a suitable solvent and dilute to the desired concentration in HBSS with 20 mM HEPES.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 20 mM HEPES. The final concentration of Fluo-4 AM is typically 1-5 µM. Pluronic F-127 (at a final concentration of ~0.02%) can be included to aid in dye solubilization.
-
Remove the cell culture medium from the wells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Inhibitor Incubation:
-
After incubation, gently wash the cells with HBSS with 20 mM HEPES to remove excess dye.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (HBSS with the same final concentration of DMSO).
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Calcium Mobilization Measurement:
-
Place the plate in a fluorescence plate reader capable of measuring fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for each well.
-
Add ET-1 to all wells (except for negative controls) to stimulate calcium influx.
-
Continuously record the fluorescence intensity for a set period to capture the calcium mobilization kinetics.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after ET-1 addition.
-
Normalize the data to the response of a maximal concentration of ET-1 (100%) and a buffer-only control (0%).
-
Plot the normalized response against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Long-term induction of a unique Cl− current by endothelin-1 in an epithelial cell line from rat lung: evidence for regulation of cytoplasmic calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the In Vivo Efficacy of PD 145065
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PD 145065, a non-selective endothelin-A (ETA) and endothelin-B (ETB) receptor antagonist, in in vivo experiments. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-selective peptide antagonist of the endothelin-A (ETA) and endothelin-B (ETB) receptors. Endothelin-1 (ET-1), a powerful vasoconstrictor, exerts its effects by binding to these receptors on vascular smooth muscle cells (ETA) and endothelial cells (ETB). By blocking both ETA and ETB receptors, this compound can inhibit ET-1-induced vasoconstriction and cell proliferation.[1] The dual antagonism of ETA and ETB receptors can be beneficial in various preclinical models, including pulmonary hypertension and cancer.[2][3][4]
Q2: What are the known challenges associated with the in vivo delivery of peptide antagonists like this compound?
Peptide-based therapeutics, including this compound, often face challenges in vivo due to their susceptibility to rapid degradation by proteases, limited solubility, and poor permeability across biological membranes. These factors can lead to a short half-life and reduced bioavailability, impacting the overall efficacy of the compound in preclinical studies.
Q3: What are the potential off-target or adverse effects of non-selective endothelin receptor antagonists?
Clinical studies on non-selective endothelin receptor antagonists (ERAs) like bosentan have reported several adverse effects. Researchers using this compound should be aware of the potential for:
-
Hepatic Transaminitis: Elevation of liver enzymes.
-
Peripheral Edema: Fluid retention and swelling.
-
Anemia: A decrease in red blood cells.
Monitoring liver function, fluid balance, and hematological parameters in animal models during long-term studies is advisable.
Q4: Should I choose a selective ETA or a non-selective ETA/ETB antagonist like this compound for my study?
The choice between a selective and a non-selective endothelin receptor antagonist depends on the specific research question and the biological context.
-
ETA receptor blockade is primarily associated with inhibiting vasoconstriction and cell proliferation.
-
ETB receptors on endothelial cells mediate the clearance of circulating ET-1 and the release of vasodilators like nitric oxide. Blockade of ETB receptors can therefore increase circulating ET-1 levels.[5]
For studies aiming to investigate the overall effect of ET-1 signaling, a non-selective antagonist like this compound is suitable. However, if the goal is to dissect the specific roles of the ETA receptor, a selective antagonist might be more appropriate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low in vivo efficacy despite correct dosage. | 1. Poor solubility: The compound is not fully dissolved, leading to a lower effective concentration. 2. Rapid degradation: The peptide is being quickly broken down by proteases in the circulation. 3. Suboptimal formulation: The delivery vehicle is not effectively protecting or delivering the compound. | 1. Optimize Solubilization: Ensure the compound is fully dissolved. Sonication may aid in dissolution. Consider using a different solvent system if solubility issues persist. 2. Formulation Enhancement: For peptide-based antagonists, consider using formulation strategies that protect against degradation, such as encapsulation in nanoparticles or co-administration with protease inhibitors (use with caution and appropriate controls). 3. Route of Administration: For compounds with poor oral bioavailability, consider alternative routes such as intravenous, subcutaneous, or intraperitoneal injection to ensure systemic exposure. |
| Unexpected cardiovascular effects (e.g., transient hypotension followed by hypertension). | 1. Complex ETB receptor pharmacology: ETB receptors on endothelial cells can mediate vasodilation, while those on smooth muscle can cause vasoconstriction. The net effect can be complex and dose-dependent. 2. Dose-related effects: The observed cardiovascular response may be highly dependent on the concentration of the antagonist at the receptor sites. | 1. Dose-Response Study: Conduct a thorough dose-response study to characterize the full cardiovascular profile of this compound in your specific animal model. 2. Continuous Monitoring: Utilize continuous blood pressure monitoring (e.g., telemetry) to capture the full spectrum of hemodynamic changes, including any transient effects. |
| Inconsistent results between experiments. | 1. Variability in formulation preparation: Inconsistent preparation of the dosing solution can lead to variability in the administered dose. 2. Animal-to-animal variability: Differences in metabolism, age, or health status of the animals can affect drug response. 3. Circadian rhythm effects: The activity of the endothelin system can vary throughout the day. | 1. Standardize Formulation Protocol: Develop and strictly adhere to a standardized protocol for preparing the dosing solution. Prepare fresh solutions for each experiment. 2. Randomize and Control: Properly randomize animals into treatment and control groups. Ensure animals are age- and weight-matched. Increase sample size to account for biological variability. 3. Consistent Dosing Time: Administer the compound at the same time each day to minimize the influence of circadian rhythms on the experimental outcome. |
Quantitative Data from Preclinical Studies with a Non-Selective Endothelin Receptor Antagonist
Disclaimer: The following data is from preclinical studies using bosentan , a non-selective endothelin receptor antagonist with a similar mechanism of action to this compound. This data is provided for illustrative purposes to guide experimental design and endpoint selection.
Table 1: Effect of Bosentan on Pulmonary Hypertension in a Hypoxic Mouse Model [2]
| Parameter | Control (Normoxia) | Hypoxia + Vehicle | Hypoxia + Bosentan |
| Right Ventricular Systolic Pressure (mmHg) | 17.6 ± 0.9 | 26.6 ± 1.0 | 22.9 ± 1.1 |
| RV/(LV+S) Weight Ratio | 0.27 ± 0.01 | 0.42 ± 0.02 | 0.35 ± 0.01 |
*p < 0.05 compared to Hypoxia + Vehicle RV: Right Ventricle; LV: Left Ventricle; S: Septum
Table 2: Effect of Bosentan on Tumor Perfusion in a Pancreatic Cancer Xenograft Model [6]
| Perfusion Parameter | Control | Bosentan Treated |
| Contrast Enhancement Ratio | - | 2-fold increase |
| Wash-in Rate | - | 9-fold increase |
| Time to Peak (minutes) | 22.08 ± 5.88 | 7.29 ± 1.29* |
*p = 0.04 compared to Control
Experimental Protocols
General In Vivo Formulation Protocol for this compound
This protocol is a general guideline and may require optimization for specific animal models and experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Stock Solution Preparation (e.g., 40 mg/mL):
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a 40 mg/mL concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
Working Solution Preparation (e.g., for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume):
-
The final concentration of the working solution will be 2 mg/mL.
-
Based on a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS:
-
Take 50 µL of the 40 mg/mL stock solution.
-
Add 300 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 600 µL of sterile Saline or PBS and mix well.
-
-
The final volume of the working solution will be 1 mL.
In Vivo Efficacy Study in a Pulmonary Hypertension Model
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old).
Induction of Pulmonary Hypertension:
-
House mice in a hypoxic chamber (10% O2) for 3-4 weeks. Control mice are kept in normoxic conditions (21% O2).
Treatment Protocol:
-
After the induction period, randomize hypoxic mice into a vehicle control group and a this compound treatment group.
-
Prepare the this compound formulation as described above. The vehicle control should consist of the same solvent mixture without the active compound.
-
Administer this compound or vehicle daily via a suitable route (e.g., oral gavage or intraperitoneal injection) for the duration of the study (e.g., 2-3 weeks). The dosage should be determined based on pilot studies, but a starting point could be in the range of 10-50 mg/kg/day.
Endpoint Measurement:
-
At the end of the treatment period, measure the right ventricular systolic pressure (RVSP) using a pressure catheter.
-
Euthanize the animals and excise the heart.
-
Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and LV+S separately to determine the RV/(LV+S) ratio as an index of right ventricular hypertrophy.
Visualizations
Caption: Endothelin signaling pathway and the action of this compound.
Caption: General workflow for in vivo efficacy studies of this compound.
References
- 1. rpsg.org.uk [rpsg.org.uk]
- 2. A non-selective endothelin receptor antagonist bosentan modulates kinetics of bone marrow-derived cells in ameliorating pulmonary hypertension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin receptor antagonists in preclinical models of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. letswinpc.org [letswinpc.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Endothelin-axis antagonism enhances tumor perfusion in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in experiments using PD 145065
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments using the endothelin receptor antagonist, PD 145065.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-selective endothelin receptor antagonist.[1][2][3][4] This means it blocks the activity of both endothelin A (ETA) and endothelin B (ETB) receptors, preventing the potent vasoconstrictive and proliferative effects of endothelin-1 (ET-1).[2][5] Endothelin receptors are G protein-coupled receptors (GPCRs) that, upon activation by endothelins, trigger various downstream signaling cascades.[6][7][8] By inhibiting these receptors, this compound is a valuable tool for studying the physiological and pathophysiological roles of the endothelin system.[2]
Q2: My this compound is not dissolving properly. What are the recommended solvents and storage conditions?
Proper dissolution and storage are critical for experimental success. This compound is a powder that should be stored at -20°C for long-term stability.[3] For use in experiments, it is recommended to prepare a stock solution. While specific solubility data is limited in the provided search results, peptide-like antagonists are often dissolved in organic solvents like DMSO to create a high-concentration stock, which can then be diluted into aqueous experimental media.
Troubleshooting Solubility Issues:
-
Initial Solvent: Use a small amount of pure, anhydrous DMSO to dissolve the powder.
-
Sonication: Gentle sonication in a water bath can aid in dissolution.
-
Storage of Solutions: Once in solution, it is recommended to store aliquots at -80°C to maintain stability and avoid repeated freeze-thaw cycles.[3]
-
Precipitation in Media: If you observe precipitation when diluting the DMSO stock into your aqueous buffer or cell culture media, try reducing the final concentration of DMSO or using a different final solvent system if your experimental design allows.
Q3: I am observing inconsistent or unexpected results in my experiments. What are some common pitfalls?
Inconsistent results can arise from several factors related to the properties of this compound and the experimental setup.
-
Non-Selective Antagonism: A key feature of this compound is its non-selectivity for ETA and ETB receptors.[2][3] If your experimental system expresses both receptor subtypes, the observed effect will be a composite of inhibiting both pathways. This is a critical consideration when interpreting data, as ETA and ETB receptors can sometimes mediate opposing effects.
-
Concentration-Dependent Effects: The concentration of this compound is crucial. Too low a concentration may not be sufficient to fully antagonize the endothelin receptors, while excessively high concentrations could lead to off-target effects. It is essential to perform a dose-response curve to determine the optimal concentration for your specific model system.
-
Stability in Experimental Conditions: The stability of this compound in your specific experimental buffer and at the experimental temperature should be considered. If experiments are performed over long durations, the compound could potentially degrade, leading to a diminished effect over time.
-
Off-Target Effects: While not extensively documented in the provided search results for this compound specifically, all pharmacological inhibitors have the potential for off-target effects, especially at high concentrations.[9][10][11][12] It is good practice to include appropriate controls to validate that the observed effects are indeed due to endothelin receptor antagonism.
Q4: What are some potential toxicities or side effects of endothelin receptor antagonists that I should be aware of for in vivo studies?
Clinical studies of various endothelin receptor antagonists (ERAs) have revealed a class-wide potential for certain adverse effects which may be relevant to consider in animal models.[13][14] These include:
-
Hepatotoxicity: Some ERAs have been associated with elevated liver enzymes, and in rare cases, more severe liver injury.[15][16][17]
-
Peripheral Edema: An increased risk of peripheral edema has been observed with some ERAs.[15][17]
-
Anemia: A decrease in hemoglobin concentration has also been reported.[15][17]
When conducting in vivo experiments with this compound, particularly in long-term studies, it may be prudent to monitor for markers of liver function and hematological changes.
Q5: How can I confirm that the observed effects are specifically due to endothelin receptor antagonism?
To ensure the specificity of your results, consider the following controls:
-
Rescue Experiments: After observing an effect with this compound, attempt to "rescue" the phenotype by adding an excess of the agonist, endothelin-1. If the effect of this compound is reversed, it supports a specific antagonist action at the endothelin receptor.
-
Use of a Structurally Different Antagonist: To rule out off-target effects of the this compound molecule itself, consider using another, structurally unrelated endothelin receptor antagonist (e.g., BQ-123 for ETA-selective or BQ-788 for ETB-selective antagonism) to see if it phenocopies the results.[1]
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure that the solvent itself is not causing any effects.
Quantitative Data
The potency of an antagonist is often described by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce a specific biological response by 50%.[18]
| Compound | Target Receptor | Experimental System | IC50 Value |
| This compound | ETA | Rabbit renal artery vascular smooth muscle cells | 4 nM[1] |
Experimental Protocols
General Protocol for In Vitro Vasoconstriction Assay
This protocol provides a general framework for assessing the antagonist activity of this compound on blood vessels.
-
Tissue Preparation:
-
Isolate arterial rings (e.g., rat aorta, mesenteric artery) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
-
Viability Check:
-
Contract the arterial rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability.
-
Wash the tissue and allow it to return to baseline tension.
-
-
Antagonist Incubation:
-
Incubate the arterial rings with various concentrations of this compound or vehicle control for a predetermined period (e.g., 30-60 minutes).
-
-
Agonist-Induced Contraction:
-
Generate a cumulative concentration-response curve to endothelin-1 by adding increasing concentrations of ET-1 to the organ bath.
-
Record the contractile force generated at each concentration.
-
-
Data Analysis:
-
Plot the concentration-response curves for ET-1 in the presence and absence of this compound.
-
The antagonist activity of this compound will be observed as a rightward shift in the ET-1 concentration-response curve.
-
Visualizations
Endothelin Signaling Pathway and this compound Inhibition
Caption: this compound non-selectively blocks both ETA and ETB receptors.
Troubleshooting Workflow for Unexpected Results
Caption: A logical guide for troubleshooting experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ET Receptor Antagonist (this compound) - Echelon Biosciences [echelon-inc.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Endothelin receptor antagonists inhibit endothelin in human skin microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Deciphering Off-Target Effects in CRISPR-Cas9 through Accelerated Molecular Dynamics - figshare - Figshare [figshare.com]
- 11. Methods for detecting off-target effects of CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Clinical trials with endothelin receptor antagonists: what went wrong and where can we improve? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. IC50 - Wikipedia [en.wikipedia.org]
Ensuring Complete Endothelin Receptor Blockade with PD 145065: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in achieving complete and effective receptor blockade with PD 145065, a non-selective endothelin (ET) receptor antagonist. This guide offers detailed experimental protocols, data presentation, and visual aids to facilitate experimental success.
Introduction to this compound
This compound is a potent, non-selective antagonist of both endothelin receptor subtype A (ETA) and subtype B (ETB)[1][2][3][4]. It is a valuable tool for investigating the physiological and pathological roles of the endothelin system. Achieving complete receptor blockade is crucial for the accurate interpretation of experimental results.
Quantitative Data for this compound
To aid in experimental design, the following table summarizes the available quantitative data for this compound.
| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |
| IC50 | ETA | 4 nM | Rabbit renal artery vascular smooth muscle cells | [2][3] |
| IC50 | ETB | 15 nM | Rat cerebellum | [2][3] |
Note: IC50 values can vary depending on the experimental conditions, including the concentration of the competing agonist. For more precise determination of binding affinity, calculating the inhibitor constant (Ki) is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist that binds to both ETA and ETB receptors, preventing the binding of endogenous endothelin peptides (ET-1, ET-2, ET-3). This blockade inhibits the downstream signaling cascades initiated by endothelin binding.
Q2: What are the downstream signaling pathways blocked by this compound?
A2: By blocking both ETA and ETB receptors, this compound inhibits G-protein-coupled signaling pathways. This includes the Gq-mediated activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively. Depending on the cell type and receptor subtype, other G-proteins like Gi and Gs can also be involved.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the working solution in your specific experimental buffer should be determined empirically.
Troubleshooting Guide: Ensuring Complete Receptor Blockade
Achieving complete receptor blockade is essential for conclusive experimental outcomes. Below are common issues and troubleshooting strategies.
Issue 1: Incomplete or variable blockade of endothelin-induced responses.
| Potential Cause | Troubleshooting Steps |
| Insufficient Antagonist Concentration | - Calculate the required concentration of this compound based on its IC50 or Ki values and the concentration of the endothelin agonist used in your assay. A common starting point is to use a concentration 10- to 100-fold higher than the IC50 value. - Perform a dose-response curve with this compound to determine the optimal concentration for complete blockade in your specific experimental system. |
| Inadequate Pre-incubation Time | - The time required to reach binding equilibrium depends on the association (kon) and dissociation (koff) rates of the antagonist. While specific kinetic data for this compound is not readily available, a pre-incubation time of 30-60 minutes is a reasonable starting point for many non-peptide antagonists. - To determine the optimal pre-incubation time, you can perform a time-course experiment where you vary the pre-incubation period with this compound before adding the endothelin agonist. |
| Antagonist Degradation | - Ensure the stock solution of this compound is stored correctly and has not undergone multiple freeze-thaw cycles. - Test the stability of this compound in your experimental buffer at the working temperature and duration of your experiment. |
| High Receptor Density | - In systems with very high receptor expression, a higher concentration of the antagonist may be required to achieve saturation. Consider characterizing the receptor density in your cell or tissue model. |
Issue 2: Difficulty in confirming complete receptor blockade.
| Validation Method | Experimental Approach |
| Competition Binding Assay | - Perform a radioligand binding assay using a labeled endothelin peptide (e.g., [125I]-ET-1) and increasing concentrations of unlabeled this compound. Complete blockade is indicated by the displacement of the radioligand to the level of non-specific binding. |
| Functional Assays | - Calcium Flux Assay: Pre-incubate your cells with a high concentration of this compound and then stimulate with a maximal concentration of an endothelin agonist. Complete blockade should abolish the agonist-induced calcium transient. - Contraction/Proliferation Assays: In functional assays measuring smooth muscle contraction or cell proliferation, pre-treatment with an effective concentration of this compound should completely inhibit the response to the endothelin agonist. |
| Schild Analysis | - This method can be used to determine the potency (pA2 value) and confirm the competitive nature of the antagonism. It involves generating agonist dose-response curves in the presence of increasing, fixed concentrations of the antagonist. A parallel rightward shift of the agonist dose-response curve with no change in the maximal response is indicative of competitive antagonism. |
Experimental Protocols
Protocol 1: In Vitro Validation of Complete Blockade using a Calcium Flux Assay
This protocol is designed to confirm that the chosen concentration of this compound is sufficient to completely block endothelin-induced calcium mobilization in a cell-based assay.
-
Cell Preparation: Plate cells expressing ETA and/or ETB receptors (e.g., vascular smooth muscle cells, CHO cells stably expressing the receptors) in a 96-well black-walled, clear-bottom plate and culture to the desired confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Pre-incubation:
-
Prepare a series of dilutions of this compound in your assay buffer. A typical concentration range to test would be from 1 nM to 10 µM.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation:
-
Prepare a solution of an endothelin agonist (e.g., ET-1) at a concentration that elicits a maximal or near-maximal response (e.g., 100 nM).
-
Using a fluorescence plate reader with an injection system, inject the ET-1 solution into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Analyze the fluorescence data to determine the peak calcium response for each concentration of this compound.
-
Plot the peak response as a function of the this compound concentration to generate an inhibition curve. The concentration at which the agonist response is completely abolished indicates the concentration required for complete blockade.
-
Mandatory Visualizations
Caption: ETA and ETB receptor signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for incomplete receptor blockade with this compound.
Caption: Experimental workflow for validating complete receptor blockade by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. d-nb.info [d-nb.info]
- 3. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting conflicting data from PD 145065 studies
Welcome to the technical support center for PD 145065. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in experimental settings.
Troubleshooting Guides
Issue: Inconsistent IC50 Values Observed in Our Assays
Question: We are observing variability in the IC50 values for this compound in our experiments. What could be the potential reasons for this?
Answer: It is not uncommon to observe different IC50 values for this compound across various studies and even between experimental setups within the same lab. This variability often stems from differences in experimental conditions and the biological system being studied. This compound is a non-selective antagonist of both Endothelin A (ETA) and Endothelin B (ETB) receptors, and its apparent potency can be influenced by several factors.
Here is a summary of reported IC50 values from different studies, which highlights this variability:
| Receptor | IC50 Value | Species | Tissue/Cell Type | Reference |
| ETA | 4 nM | Rabbit | Renal Artery Vascular Smooth Muscle Cells | [1][2] |
| ETB | 15 nM | Rat | Cerebellum |
Key Factors Influencing IC50 Values:
-
Receptor Subtype Expression: The relative expression levels of ETA and ETB receptors can vary significantly between different tissues and cell lines. Since this compound has different affinities for these two receptors, the overall inhibitory effect will depend on the specific receptor population present in your experimental model.
-
Species Differences: Endothelin receptors can have species-specific differences in their structure and binding pockets, leading to variations in antagonist affinity. The provided examples show data from both rabbit and rat, which may contribute to the different IC50 values.
-
Assay Conditions: The specifics of the experimental protocol can have a substantial impact on the measured IC50 value. This includes:
-
Radioligand Used: The choice of radiolabeled ligand in a binding assay can affect the competition binding kinetics.
-
Incubation Time and Temperature: The time allowed for the binding to reach equilibrium and the temperature at which the assay is performed are critical parameters.
-
Buffer Composition: The pH, ionic strength, and presence of detergents or other additives in the assay buffer can influence ligand-receptor interactions.
-
-
Functional vs. Binding Assays: IC50 values determined from functional assays (e.g., measuring changes in vasoconstriction or intracellular calcium) may differ from those obtained in direct binding assays. Functional assays are influenced by downstream signaling events and the specific cellular response being measured.
To troubleshoot this issue, it is recommended to carefully document and standardize your experimental protocol. If you are comparing your results to published data, ensure that your methodology closely matches the cited literature.
Experimental Protocols for IC50 Determination
Below are the generalized methodologies for determining the IC50 values for ETA and ETB receptors.
ETA Receptor Binding Assay (Rabbit Renal Artery Vascular Smooth Muscle Cells)
-
Membrane Preparation: Isolate renal artery vascular smooth muscle cells from rabbits. Homogenize the cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes. Resuspend the membranes in the assay buffer.
-
Binding Assay: In a multi-well plate, combine the cell membrane preparation with a constant concentration of a radiolabeled ETA-selective ligand (e.g., [125I]-ET-1) and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound ligand.
-
Quantification: Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
ETB Receptor Binding Assay (Rat Cerebellum)
-
Membrane Preparation: Dissect and homogenize cerebellum tissue from rats in a suitable buffer. Centrifuge the homogenate to obtain a crude membrane fraction.
-
Binding Assay: Combine the cerebellum membrane preparation with a radiolabeled ETB-selective ligand (e.g., [125I]-BQ3020) and a range of this compound concentrations.
-
Incubation: Incubate the assay plates under defined conditions of temperature and time.
-
Separation and Quantification: Separate the bound and free radioligand using a filtration method and quantify the bound radioactivity.
-
Data Analysis: Calculate the IC50 value by performing a non-linear regression analysis on the competition binding data.
Frequently Asked Questions (FAQs)
Q1: Why does this compound, a non-selective antagonist, produce different functional effects in different tissues?
A1: The functional outcome of this compound treatment depends on the physiological roles of ETA and ETB receptors in a specific tissue, which can be opposing. ETA receptor activation is primarily associated with vasoconstriction and cell proliferation.[3] In contrast, ETB receptors on endothelial cells typically mediate vasodilation through the release of nitric oxide and prostacyclin. However, ETB receptors on smooth muscle cells can also mediate vasoconstriction.
Therefore, in a tissue where the predominant effect of endothelin-1 is ETA-mediated vasoconstriction, this compound will act as a vasodilator. Conversely, in a tissue where ETB-mediated vasodilation is the primary response, the effect of this compound might be less pronounced or even appear to be pro-constrictive by blocking this vasodilatory pathway. The overall effect is a net result of its antagonism on both receptor subtypes.
Q2: Can the disease state of the experimental model influence the effect of this compound?
A2: Absolutely. The expression and function of endothelin receptors can be altered in pathological conditions. For example, in some models of hypertension and vascular disease, the expression of ETB receptors on smooth muscle cells is upregulated, contributing to vasoconstriction. In such cases, the non-selective antagonism of this compound at the ETB receptor could have a more pronounced beneficial effect than a selective ETA antagonist. Therefore, the same dose of this compound may produce different results in a healthy animal model compared to a disease model.
Q3: We are seeing a biphasic response to endothelin-1 (vasodilation followed by constriction). How will this compound affect this?
A3: A biphasic response to endothelin-1 is a classic demonstration of the dual roles of its receptors. The initial transient vasodilation is often mediated by the activation of ETB receptors on endothelial cells, leading to the release of vasodilators. The subsequent, more sustained vasoconstriction is mediated by the activation of ETA and smooth muscle ETB receptors. This compound, being a non-selective antagonist, has been shown to abolish both phases of this response.[4]
Q4: Are there any known off-target effects of this compound that could explain unexpected results?
A4: While this compound is primarily characterized as an endothelin receptor antagonist, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. However, the current body of literature primarily focuses on its activity at ETA and ETB receptors. If you are observing results that cannot be explained by the antagonism of endothelin receptors, it is important to consider other possibilities, such as interactions with other signaling pathways or non-specific effects related to the compound's chemical properties. A thorough literature search for the specific biological context of your experiment may provide further insights.
Visualizing Signaling Pathways and Workflows
Below are diagrams to help visualize the concepts discussed.
Caption: Dual antagonism of ETA and ETB receptors by this compound.
Caption: Troubleshooting workflow for variable this compound results.
References
PD 145065 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 145065, a non-selective endothelin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, non-selective peptide-based antagonist of endothelin (ET) receptors, specifically ETA and ETB receptors.[1] Endothelin receptors are G protein-coupled receptors (GPCRs) that, upon activation by endothelin peptides, trigger downstream signaling cascades involved in vasoconstriction, cell proliferation, and hormone production. As an antagonist, this compound binds to these receptors without activating them, thereby blocking the biological effects of endothelin.
Q2: What are the recommended storage and handling conditions for this compound?
-
Powder: Store at -20°C for up to 3 years. Keep away from moisture.[1]
-
In solvent: Store at -80°C for up to 1 year.[1]
It is recommended to aliquot reconstituted solutions to avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
The solubility of this compound can vary depending on the solvent. It is important to consult the manufacturer's product data sheet for specific solubility information. For peptide-based compounds, solubility can be a challenge. If you encounter solubility issues, consider using a small amount of a co-solvent like DMSO or DMF before diluting with an aqueous buffer.
Q4: In which types of assays is this compound typically used?
This compound is primarily used in in vitro and in vivo studies to investigate the role of the endothelin system in various physiological and pathological processes. Common assays include:
-
Receptor Binding Assays: To determine the binding affinity of this compound to ETA and ETB receptors.
-
Functional Assays: To measure the ability of this compound to inhibit endothelin-induced cellular responses, such as calcium mobilization, vasoconstriction of isolated blood vessels, or cell proliferation.
Q5: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the experimental conditions, such as the cell type and assay format. It is crucial to determine the IC50 in your specific experimental system.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Experimental Results
High variability between experiments or even within the same experiment is a common challenge. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Concentration | - Ensure complete solubilization of the compound before each use. - Prepare fresh dilutions for each experiment from a concentrated stock solution. - Use calibrated pipettes and proper pipetting techniques. |
| Peptide Instability | - Aliquot stock solutions to minimize freeze-thaw cycles. - Avoid prolonged storage of diluted solutions, especially at room temperature. - Consider the presence of proteases in your experimental system, which can degrade the peptide. The inclusion of protease inhibitors may be necessary for some applications. |
| Cell Culture Conditions | - Maintain consistent cell passage numbers and seeding densities. - Regularly check for mycoplasma contamination. - Ensure consistent serum concentrations and media formulations. |
| Assay Conditions | - Standardize incubation times, temperatures, and reagent concentrations. - Ensure proper mixing of reagents. |
Issue 2: Lower than Expected Potency or No Effect of this compound
If this compound does not produce the expected inhibitory effect, consider the following:
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | - Verify the calculations for your dilutions. - Perform a dose-response curve to determine the optimal concentration for your system. |
| Compound Degradation | - Check the age and storage conditions of your this compound stock. - Test a fresh vial of the compound. |
| Poor Solubility | - Visually inspect your solutions for any precipitate. - Try using a different solvent or a small amount of a co-solvent. Sonication may also aid in solubilization. |
| Receptor Expression Levels | - Confirm the expression of ETA and ETB receptors in your cell line or tissue preparation. Low receptor density will result in a weaker response. |
| Assay Sensitivity | - Optimize your assay to ensure it is sensitive enough to detect the inhibitory effects. This may involve adjusting agonist concentrations or signal detection methods. |
Experimental Protocols
Below are representative methodologies for key experiments involving endothelin receptor antagonists like this compound. These should be optimized for your specific experimental setup.
Protocol 1: Endothelin Receptor Binding Assay (Competitive Binding)
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for endothelin receptors.
Materials:
-
Cell membranes expressing ETA or ETB receptors
-
Radiolabeled endothelin (e.g., [¹²⁵I]-ET-1)
-
This compound
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing either ETA or ETB receptors.
-
Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of radiolabeled endothelin, and varying concentrations of this compound (or a known reference antagonist for comparison).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value can be determined using non-linear regression analysis.
Protocol 2: Functional Assay - Calcium Mobilization
This protocol outlines a method to measure the inhibitory effect of this compound on endothelin-induced intracellular calcium mobilization.
Materials:
-
Cells expressing ETA or ETB receptors (e.g., CHO-K1 or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Endothelin-1 (ET-1)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence plate reader with kinetic reading capabilities
Methodology:
-
Cell Preparation: Seed cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Pre-incubation with Antagonist: Add varying concentrations of this compound to the wells and incubate for a specific period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading and then inject a fixed concentration of ET-1 into the wells. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition of the ET-1 response by this compound at each concentration and determine the IC50 value.
Visualizations
Caption: Endothelin signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting experimental issues with this compound.
References
Validation & Comparative
A Preclinical Head-to-Head: PD 145065 Versus Bosentan in Endothelin Receptor Antagonism
In the landscape of preclinical research targeting the endothelin (ET) system, a critical pathway in vasoconstriction and cell proliferation, both PD 145065 and bosentan have emerged as notable antagonists. This guide provides an objective comparison of their performance in preclinical models, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Molecular Profile and Potency
Both this compound and bosentan are non-peptide antagonists of endothelin receptors. However, their development and reported preclinical data differ significantly, with bosentan having been extensively studied and eventually approved for clinical use in pulmonary arterial hypertension (PAH).
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Target Receptor(s) | Parameter | Value | Species/Tissue | Reference |
| This compound | ETA | IC50 | 4 nM | Rabbit renal artery vascular smooth muscle cells | [1] |
| ETB | IC50 | 15 nM | Rat cerebellum | ||
| Bosentan | ETA | Kd | 12.5 nM | Human pulmonary artery | |
| ETB | Kd | 1.1 µM | Human pulmonary artery |
IC50: Half maximal inhibitory concentration. Kd: Dissociation constant.
The in vitro data indicates that this compound is a potent, non-selective antagonist of both ETA and ETB receptors, with IC50 values in the low nanomolar range for both receptor subtypes.[1] Bosentan also acts as a dual antagonist, though the provided data in human pulmonary arteries shows a higher affinity for the ETA receptor compared to the ETB receptor.
Preclinical Efficacy in Disease Models
Bosentan has been extensively evaluated in various preclinical models of pulmonary hypertension, most notably the monocrotaline-induced pulmonary hypertension model in rats. In these studies, bosentan has demonstrated significant efficacy in reducing key pathological markers of the disease.
Table 2: Effects of Bosentan in Monocrotaline-Induced Pulmonary Hypertension in Rats
| Treatment Group | Mean Pulmonary Arterial Pressure (mmHg) | Right Ventricular (RV) Hypertrophy (RV weight/body weight) | Mortality (%) | Reference |
| Control | - | - | 0 | [2] |
| Monocrotaline (MCT) alone | Increased | Increased | 53 | [2] |
| MCT + Bosentan (300 mg/kg/day) | Significantly attenuated increase | Significantly reduced | 11 | [2] |
These findings highlight bosentan's ability to mitigate the progression of pulmonary hypertension and improve survival in this preclinical model.[2] The compound has also been shown to reduce plasma concentrations of norepinephrine and brain natriuretic peptide (BNP), further indicating its beneficial effects on cardiovascular hemodynamics.[2]
Signaling Pathways and Experimental Workflows
The antagonism of endothelin receptors by both this compound and bosentan interrupts the downstream signaling cascade initiated by endothelin-1 (ET-1). This pathway plays a crucial role in vascular smooth muscle contraction and proliferation.
Caption: Endothelin-1 signaling pathway and points of antagonism.
The experimental workflow for evaluating these compounds in a preclinical model of pulmonary hypertension typically involves several key stages, from disease induction to the assessment of pathological outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bosentan, sildenafil, and their combination in the monocrotaline model of pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the combined ETA and ETB receptor antagonist PD145065 on arteries, arterioles, and veins in the cat hindlimb - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: PD 145065 Versus Selective ETA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-selective endothelin (ET) receptor antagonist, PD 145065, with several selective endothelin-A (ETA) receptor antagonists. The information presented is supported by experimental data to assist researchers in selecting the appropriate pharmacological tools for their studies.
Introduction to Endothelin Receptors and Antagonists
The endothelin system plays a crucial role in vascular homeostasis. The biological effects of endothelins are mediated through two G-protein coupled receptor subtypes: ETA and ETB[1][2]. ETA receptors are predominantly located on vascular smooth muscle cells, and their activation leads to vasoconstriction and cell proliferation[3]. ETB receptors are found on endothelial cells, where they mediate vasodilation via the release of nitric oxide and prostacyclin, and also on smooth muscle cells, where their activation can lead to vasoconstriction[3].
Endothelin receptor antagonists are classified based on their selectivity for these receptor subtypes. Non-selective antagonists, such as this compound, block both ETA and ETB receptors. In contrast, selective ETA antagonists, including ambrisentan, atrasentan, zibotentan, and BQ-123, preferentially target the ETA receptor. The choice between a non-selective and a selective antagonist is critical and depends on the specific research question and experimental model.
Comparative Quantitative Data
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and a selection of selective ETA antagonists for both ETA and ETB receptors. This data allows for a direct comparison of their potency and selectivity.
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Selectivity (ETA/ETB) | Reference |
| This compound | ETA | - | 4 (rabbit renal artery) | ~3.75 | [4][5] |
| ETB | - | 15 (rat cerebellum) | [4][5] | ||
| Ambrisentan | ETA | 1 (human recombinant) | - | ~195 | [2] |
| ETB | 195 (human recombinant) | - | [2] | ||
| Atrasentan | ETA | 0.0551 (native human) | - | ~87 | [6] |
| ETB | 4.80 (native human) | - | [6] | ||
| Zibotentan | ETA | - | 13 | >100 (stated as having no effect on ETB) | [7] |
| ETB | - | >1300 (inferred) | [7] | ||
| BQ-123 | ETA | 1.4 | - | ~1071 | [8] |
| ETB | 1500 | - | [8] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize endothelin receptor antagonists are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for ETA and ETB receptors.
Materials:
-
Cell membranes expressing human recombinant ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA.
-
Test compounds (this compound and selective ETA antagonists) at various concentrations.
-
Non-specific binding control: 1 µM unlabeled ET-1.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or unlabeled ET-1 for non-specific binding, or buffer for total binding), and 50 µL of the radioligand ([¹²⁵I]-ET-1, final concentration ~50 pM).
-
Add 100 µL of the cell membrane preparation (containing 5-10 µg of protein) to each well.
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a beta-scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
In Vitro Vasoconstriction Assay
This functional assay measures the ability of an antagonist to inhibit the vasoconstrictor response induced by an agonist in isolated blood vessels.
Objective: To determine the functional potency (pA₂) of antagonists in inhibiting ET-1-induced vasoconstriction.
Materials:
-
Isolated arterial rings (e.g., rat aorta or human radial artery).
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose), gassed with 95% O₂ / 5% CO₂.
-
Endothelin-1 (ET-1).
-
Test compounds (this compound and selective ETA antagonists).
-
Organ bath system with isometric force transducers.
Procedure:
-
Dissect and clean the artery of interest and cut it into 2-3 mm rings.
-
Mount the arterial rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to test for viability.
-
Wash the rings and allow them to return to baseline tension.
-
Incubate the rings with a specific concentration of the antagonist or vehicle for 30-60 minutes.
-
Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ bath.
-
Record the isometric tension developed at each ET-1 concentration.
-
Construct concentration-response curves and determine the EC50 values (the concentration of ET-1 that produces 50% of the maximal response) in the absence and presence of the antagonist.
-
Calculate the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve, using a Schild plot analysis.
In Vivo Blood Pressure Measurement in Rats
This in vivo experiment assesses the effect of endothelin antagonists on systemic blood pressure.
Objective: To evaluate the effect of this compound and selective ETA antagonists on mean arterial blood pressure (MAP) in a rat model.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or other suitable rat strain.
-
Anesthetic (e.g., isoflurane).
-
Catheters for arterial and venous cannulation.
-
Pressure transducer and data acquisition system.
-
Test compounds formulated for intravenous or oral administration.
Procedure:
-
Anesthetize the rat and surgically implant a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.
-
Allow the rat to recover from surgery for at least 24 hours.
-
On the day of the experiment, connect the arterial catheter to a pressure transducer to record baseline blood pressure and heart rate for a stabilization period (e.g., 30-60 minutes).
-
Administer the test compound (this compound or a selective ETA antagonist) or vehicle intravenously or orally at the desired dose.
-
Continuously monitor and record blood pressure and heart rate for a defined period after drug administration (e.g., 2-4 hours).
-
Data can also be collected after inducing hypertension with an ET-1 infusion to assess the antagonist's ability to reverse the pressor effect.
-
Analyze the data to determine the change in mean arterial pressure from baseline in response to the antagonist.
Visualizing Key Pathways and Workflows
Endothelin Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascades activated by the ETA and ETB receptors.
Caption: Endothelin Receptor Signaling Pathways.
Experimental Workflow for Antagonist Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel endothelin receptor antagonist.
References
- 1. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelin and blood pressure regulation in the female rat: studies in normal pregnancy and with nitric oxide synthase inhibition-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Endothelin Receptor Antagonists: PD 145065 vs. BQ-123 and BQ-788
In the landscape of pharmacological research, particularly in the study of cardiovascular and renal systems, endothelin receptor antagonists play a pivotal role. This guide provides a detailed comparison of the efficacy of three key endothelin receptor antagonists: the non-selective ETA/ETB antagonist PD 145065, the selective ETA antagonist BQ-123, and the selective ETB antagonist BQ-788. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Mechanism of Action: A Tale of Receptor Selectivity
The endothelin (ET) system is a critical regulator of vascular tone and cellular growth, primarily through the actions of endothelin-1 (ET-1) on two receptor subtypes: ETA and ETB.
-
This compound is a non-selective antagonist, meaning it blocks both ETA and ETB receptors.[1] This dual action can, in theory, provide a more comprehensive blockade of the endothelin system.
-
BQ-123 is a highly selective antagonist for the ETA receptor.[2] The ETA receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation.
-
BQ-788 is a selective antagonist for the ETB receptor.[1] ETB receptors are found on both endothelial cells, where they mediate vasodilation via nitric oxide and prostacyclin release, and on smooth muscle cells, where they can also contribute to vasoconstriction.
Efficacy Comparison: In Vivo and In Vitro Studies
Experimental data reveals significant differences in the in vivo and in vitro efficacy of these antagonists, largely attributable to their receptor selectivity.
Hemodynamic Effects in Anesthetized Rats
A key study investigated the hemodynamic changes induced by an infusion of ET-1 in anesthetized, ganglion-blocked rats, and the effects of the three antagonists on these changes.[1]
| Parameter | ET-1 Infusion (10 pmol/kg/min) | + BQ-123 (10 nmol/kg/min) | + BQ-788 (10 nmol/kg/min) | + this compound (10 nmol/kg/min) |
| Mean Arterial Pressure (MAP) | Increase | Attenuated Increase | Potentiated Increase | Largely without effect |
| Total Peripheral Resistance (TPR) | Increase | Attenuated Increase | Potentiated Increase | Largely without effect |
| Cardiac Output (CO) | Decrease | Attenuated Decrease | Potentiated Decrease | Largely without effect |
Key Findings:
-
The selective ETA antagonist, BQ-123 , effectively attenuated the vasoconstrictor effects of ET-1.[1]
-
Conversely, the selective ETB antagonist, BQ-788 , potentiated the pressor effects of ET-1.[1] This is likely due to the blockade of ETB receptor-mediated vasodilation and clearance of ET-1.
-
The non-selective antagonist, This compound , was largely without effect in vivo at the tested dose, despite being a potent antagonist in vitro.[1] This suggests that its simultaneous blockade of ETB receptors may counteract the beneficial effects of ETA receptor antagonism in this model.[1]
Reversal of Established ET-1-Induced Vasoconstriction
Another study focused on the ability of this compound and BQ-123 to reverse established pressor responses to ET-1 in anesthetized rats.
| Antagonist | Dose | Reversal of ET-1 Induced MAP Increase |
| BQ-123 | 10⁻⁸ mol kg⁻¹ min⁻¹ | Gradual, dose-dependent reduction |
| This compound | 10⁻⁷ mol kg⁻¹ min⁻¹ | Much weaker antagonist |
Key Findings:
-
BQ-123 was significantly more effective at reversing the established pressor effects of ET-1 in vivo compared to This compound .[2]
-
In contrast, in in vitro studies using rat aortic rings, both this compound and BQ-123 were equally effective at reversing sustained contractions induced by ET-1.[3] This highlights the potential for discrepancies between in vitro and in vivo results.
-
In the isolated perfused rat kidney, This compound was more active than BQ-123 in reversing ET-1-induced increases in perfusion pressure, suggesting a role for both ETA and ETB receptors in renal vasoconstriction.[3]
Experimental Protocols
In Vivo Hemodynamic Studies in Anesthetized Rats
-
Animal Model: Male Sprague-Dawley rats were anesthetized. To eliminate reflex autonomic responses, the rats were pretreated with a ganglionic blocker (hexamethonium).
-
Surgical Preparation: Catheters were inserted into a femoral artery for blood pressure measurement and into a femoral vein for infusions of ET-1 and the antagonists.
-
Experimental Procedure: A continuous infusion of ET-1 (10 pmol/kg/min) was administered to induce a sustained pressor response. Once a stable hypertensive state was achieved, an infusion of either this compound (10 nmol/kg/min), BQ-123 (10 nmol/kg/min), or BQ-788 (10 nmol/kg/min) was initiated.
-
Measurements: Mean arterial pressure (MAP), total peripheral resistance (TPR), and cardiac output (CO) were continuously monitored.
In Vitro Vasoconstriction Reversal Studies
-
Preparation: Thoracic aortas were isolated from rats and cut into rings. The rings were mounted in organ baths containing Krebs solution and aerated with 95% O2 and 5% CO2 at 37°C.
-
Experimental Procedure: A sustained contraction was induced by adding ET-1 to the organ bath. Once the contraction reached a plateau, either this compound or BQ-123 was added to the bath to assess its ability to reverse the contraction.
-
Measurements: The isometric tension of the aortic rings was recorded.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and the experimental workflow described in this guide.
Conclusion
The comparative efficacy of this compound, BQ-123, and BQ-788 is highly dependent on the experimental context, particularly the distinction between in vivo and in vitro models.
-
BQ-123 , as a selective ETA antagonist, demonstrates clear efficacy in attenuating ET-1-induced vasoconstriction in vivo.
-
BQ-788 , a selective ETB antagonist, can paradoxically increase blood pressure in response to ET-1, highlighting the complex role of the ETB receptor in vasoregulation.
-
This compound , the non-selective antagonist, shows potent activity in vitro but is less effective in vivo in the described pressor model. This is likely due to its concomitant blockade of ETB receptor-mediated vasodilation, which may counteract the benefits of ETA blockade.
For researchers investigating the physiological and pathological roles of the endothelin system, a careful consideration of receptor selectivity and the specific experimental model is crucial for the accurate interpretation of results. The choice between a selective or non-selective antagonist will depend on the specific research question and the desired biological outcome.
References
- 1. Inhibition of ETB receptors limits the efficacy of nonselective endothelin antagonists in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of established responses to endothelin-1 in vivo and in vitro by the endothelin receptor antagonists, BQ-123 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversal of established responses to endothelin-1 in vivo and in vitro by the endothelin receptor antagonists, BQ-123 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PD 145065 and Other Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of the endothelin receptor antagonist (ERA) PD 145065 with other notable ERAs. The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies.
Selectivity Profiles of Endothelin Receptor Antagonists
Endothelin receptor antagonists are classified based on their relative affinity for the two endothelin receptor subtypes, ET-A and ET-B. While ET-A receptor activation is primarily associated with vasoconstriction and cell proliferation, ET-B receptors have a more complex role, mediating both vasodilation (via endothelial cells) and vasoconstriction (via smooth muscle cells), as well as clearance of circulating endothelin-1 (ET-1)[1][2][3][4]. The selectivity of an ERA for these receptor subtypes is a critical determinant of its overall pharmacological effect.
This compound is characterized as a potent, non-selective ERA, exhibiting high affinity for both ET-A and ET-B receptors[5][6]. This contrasts with other ERAs that have been developed to exhibit varying degrees of selectivity for the ET-A receptor.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki in nM) and selectivity ratios of this compound and other representative ERAs for the human ET-A and ET-B receptors. Lower Ki values indicate higher binding affinity.
| Compound | ET-A Ki (nM) | ET-B Ki (nM) | Selectivity Ratio (ET-B Ki / ET-A Ki) | Receptor Selectivity |
| This compound | 4 (IC50) | 15 (IC50) | 3.75 | Non-selective |
| Bosentan | 27 | 500 | 18.5 | Mixed |
| Macitentan | 0.5 | 290 | 580 | ET-A selective |
| Ambrisentan | 0.013 | 1.8 | 138 | ET-A selective |
| Sitaxsentan | 0.2 | 4000 | 20000 | Highly ET-A selective |
| Atrasentan | 0.13 | 1100 | 8461 | Highly ET-A selective |
| Zibotentan | 3.4 | 130 | 38 | ET-A selective |
| BMS-182874 | 48 | >50000 | >1042 | Highly ET-A selective |
Note: Data for this compound are presented as IC50 values as found in the available literature[5]. Data for other ERAs are Ki values from human cloned receptor binding assays, as compiled from various sources[7]. The selectivity ratio is a calculated value.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an experiment.
Radioligand Binding Assay for ET-A and ET-B Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the ET-A and ET-B receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either human ET-A or ET-B receptors.
-
Radioligand: [¹²⁵I]-ET-1, a high-affinity radiolabeled ligand for both receptor subtypes.
-
Test compounds (unlabeled ERAs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand ([¹²⁵I]-ET-1), and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand[8].
Endothelin Signaling Pathway
The binding of endothelin-1 to its receptors initiates a cascade of intracellular signaling events. The diagram below illustrates the canonical endothelin signaling pathway and the points of intervention by endothelin receptor antagonists.
Caption: Endothelin signaling pathway and ERA inhibition.
This guide provides a comparative overview of the selectivity profile of this compound and other endothelin receptor antagonists. The choice of an appropriate ERA for research depends on the specific experimental goals and the desired balance of ET-A and ET-B receptor blockade.
References
- 1. ahajournals.org [ahajournals.org]
- 2. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 3. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are endothelin receptor antagonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. This compound A highly potent but non-selective endothelin receptor antagonist [IC50= 4 nM for the ETA receptor (rabbit renal artery vascular smooth muscle cells); IC50 = 15 nM for the ETB receptor (rat cerebellum)]. | 153049-49-1 [sigmaaldrich.com]
- 6. ET Receptor Antagonist (this compound) - Echelon Biosciences [echelon-inc.com]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of PD 145065: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PD 145065, a non-selective endothelin receptor antagonist, with other alternatives. The following sections detail its mechanism of action, comparative efficacy, and experimental protocols to validate its antagonistic effects, supported by quantitative data.
This compound is a potent, non-selective antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors.[1] It is a valuable tool for investigating the physiological and pathological roles of the endothelin system. This guide offers a comparative analysis of this compound against other commonly used endothelin receptor antagonists to aid in the selection of the most appropriate compound for specific research needs.
Comparative Analysis of Endothelin Receptor Antagonists
The selection of an appropriate endothelin receptor antagonist is critical for the specific aims of a research study. The choice often depends on the desired selectivity for ETA or ETB receptors and the required potency. This compound's non-selective profile makes it suitable for studies aiming to block the overall effects of endothelin, while selective antagonists are better suited for dissecting the specific roles of each receptor subtype.
Below is a summary of the inhibitory potency (IC50 and Ki values) of this compound and a range of alternative endothelin receptor antagonists. Lower values indicate higher potency.
| Compound | Type | ETA Receptor IC50 (nM) | ETB Receptor IC50 (nM) | ETA Receptor Ki (nM) | ETB Receptor Ki (nM) | Selectivity |
| This compound | Dual ETA/ETB Antagonist | 4 [1][2] | 15 [1] | - | - | Non-selective |
| Atrasentan (ABT-627) | Selective ETA Antagonist | 0.055[3][4] | - | 0.03[5] | - | ETA selective |
| Ambrisentan | Selective ETA Antagonist | - | - | 1[6] | 195[7] | ~200-fold for ETA[6] |
| BQ-123 | Selective ETA Antagonist | 7.3[8][9] | - | 1.4[10][11] | 1500[10][11] | ~1000-fold for ETA |
| Zibotentan (ZD4054) | Selective ETA Antagonist | 13[12] | No effect[12] | - | - | Highly ETA selective[12] |
| Darusentan (LU-135252) | Selective ETA Antagonist | - | - | 1.4[13] | 184[13] | ~130-fold for ETA[13] |
| BQ-788 | Selective ETB Antagonist | 1300[14][15] | 1.2[14][15][16] | - | - | ~1000-fold for ETB |
| Bosentan | Dual ETA/ETB Antagonist | 7.1 | 474.8 | 4.7 | 95 | ~20-fold for ETA |
| Macitentan | Dual ETA/ETB Antagonist | 0.5 | 391 | - | - | ~780-fold for ETA |
| Tezosentan (RO 610612) | Dual ETA/ETB Antagonist | - | - | 0.3 | 10-21 | Moderately ETA selective |
Endothelin Signaling Pathway and Antagonist Action
Endothelin-1 (ET-1) exerts its effects by binding to ETA and ETB receptors, which are G protein-coupled receptors (GPCRs). Activation of these receptors triggers downstream signaling cascades that lead to various physiological responses, including vasoconstriction, cell proliferation, and inflammation. This compound and other antagonists block these effects by preventing ET-1 from binding to its receptors.
Caption: Simplified Endothelin Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols for Validating Antagonistic Effects
To validate the antagonistic properties of this compound and compare it with other antagonists, several key experiments can be performed. The following are detailed protocols for these assays.
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, allowing for the determination of binding affinity (Ki).
Objective: To determine the binding affinity of this compound and other antagonists for ETA and ETB receptors.
Materials:
-
Cell lines expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells)
-
Radioligand: [¹²⁵I]-ET-1
-
Test compounds: this compound and other antagonists at various concentrations
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Cell harvester and scintillation counter
Procedure:
-
Prepare cell membranes from the receptor-expressing cell lines.
-
In a 96-well plate, add 50 µL of binding buffer, 25 µL of the test compound at various concentrations (or vehicle for total binding), and 25 µL of [¹²⁵I]-ET-1 (final concentration ~20-50 pM).
-
To determine non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM) instead of the test compound.
-
Add 150 µL of the cell membrane preparation (containing 5-20 µg of protein) to each well.
-
Incubate the plate at 37°C for 60-120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay to determine antagonist affinity.
Functional Assay: Inhibition of ET-1-Induced Vasoconstriction
This ex vivo assay measures the ability of an antagonist to inhibit the physiological response (vasoconstriction) induced by ET-1 in isolated blood vessels.
Objective: To assess the functional potency of this compound and other antagonists in inhibiting ET-1-induced vasoconstriction.
Materials:
-
Isolated arterial rings (e.g., rat aorta or human internal mammary artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose), bubbled with 95% O₂/5% CO₂ at 37°C.
-
Endothelin-1 (ET-1)
-
Test compounds: this compound and other antagonists
Procedure:
-
Mount the arterial rings in the organ baths containing Krebs-Henseleit solution and allow them to equilibrate under a resting tension of 1-2 g for at least 60 minutes.
-
Induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to check for tissue viability.
-
Wash the tissues and allow them to return to baseline tension.
-
Pre-incubate the tissues with the test antagonist at a specific concentration (or vehicle) for 30-60 minutes.
-
Construct a cumulative concentration-response curve for ET-1 by adding increasing concentrations of ET-1 to the organ bath.
-
Record the contractile force generated at each ET-1 concentration.
-
Repeat the experiment with different concentrations of the antagonist.
-
Analyze the data to determine the EC50 of ET-1 in the absence and presence of the antagonist.
-
A rightward shift in the ET-1 concentration-response curve in the presence of the antagonist indicates competitive antagonism. The potency of the antagonist can be quantified by calculating the pA2 value from a Schild plot.
Intracellular Calcium Mobilization Assay
This cell-based assay measures the antagonist's ability to block the ET-1-induced increase in intracellular calcium, a key second messenger in endothelin signaling.
Objective: To determine the potency of this compound and other antagonists in inhibiting ET-1-induced calcium mobilization.
Materials:
-
Cell line expressing ETA or ETB receptors (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Endothelin-1 (ET-1)
-
Test compounds: this compound and other antagonists
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with the test antagonist at various concentrations (or vehicle) for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of ET-1 (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Monitor the change in fluorescence intensity over time.
-
The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.
-
Calculate the percentage inhibition of the ET-1-induced calcium response by the antagonist at each concentration.
-
Determine the IC50 value of the antagonist by non-linear regression analysis.
Caption: Workflow for an intracellular calcium mobilization assay.
By employing these experimental protocols and considering the comparative data presented, researchers can effectively validate the antagonistic effect of this compound and make informed decisions on the most suitable endothelin receptor antagonist for their specific research applications.
References
- 1. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. rpsg.org.uk [rpsg.org.uk]
- 3. Reversal of established responses to endothelin-1 in vivo and in vitro by the endothelin receptor antagonists, BQ-123 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Table 5.1 from Endothelin receptor antagonists: status and learning 20 years on. | Semantic Scholar [semanticscholar.org]
- 8. Species difference in the binding characteristics of RES-701-1: potent endothelin ETB receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. collectionscanada.ca [collectionscanada.ca]
- 13. BQ123, an ETA receptor antagonist, inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selectscience.net [selectscience.net]
- 15. Reversal of established responses to endothelin-1 in vivo and in vitro by the endothelin receptor antagonists, BQ-123 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
Comparative Analysis of PD 145065: A Guide to Cross-Reactivity and Functional Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the endothelin receptor antagonist PD 145065, focusing on its cross-reactivity profile and functional activity. Data is presented to allow for an objective comparison with other commonly used endothelin antagonists, namely the ETA selective antagonist BQ-123 and the dual ETA/ETB antagonist bosentan. Detailed experimental protocols for key assays are also provided to support further research and evaluation.
Executive Summary
This compound is a potent, non-selective antagonist of both the endothelin-A (ETA) and endothelin-B (ETB) receptors. This dual antagonism is a key characteristic that distinguishes it from selective antagonists and influences its pharmacological effects. This guide offers a side-by-side comparison of its binding affinity with other antagonists and detailed methodologies for assessing receptor binding and functional cellular responses.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (KD in nM) of this compound and comparator compounds for the human ETA and ETB receptors. Lower KD values indicate higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (KD in nM) | Selectivity |
| This compound | ETA | Data not available | Non-selective |
| ETB | Data not available | ||
| BQ-123 | ETA | 1.20 ± 0.28[1] | ETA Selective (>200,000-fold)[1] |
| ETB | 287,000 ± 93,000[1] | ||
| Bosentan | ETA / ETB | 77.9 ± 7.9 (non-selective)[1] | Dual Antagonist |
Note: Specific KD values for this compound were not available in the searched literature. However, functional data confirms its non-selective antagonism of both ETA and ETB receptors.[2]
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes expressing human ETA or ETB receptors
-
Radioligand (e.g., [¹²⁵I]-ET-1)
-
Test compounds (this compound, BQ-123, bosentan)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Plate Preparation: Add 25 µL of binding buffer to each well of a 96-well microplate.
-
Compound Addition: Add 25 µL of test compound at various concentrations (typically in triplicate). For total binding, add 25 µL of binding buffer. For non-specific binding, add 25 µL of a high concentration of a non-labeled competitor (e.g., 1 µM ET-1).
-
Radioligand Addition: Add 25 µL of the radioligand at a concentration near its KD value to all wells.
-
Membrane Addition: Add 125 µL of the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This cell-based assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist, providing a functional measure of receptor blockade.
Materials:
-
Cells stably expressing human ETA or ETB receptors (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
Agonist (e.g., Endothelin-1)
-
Test compounds (this compound, BQ-123, bosentan)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and grow to confluence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution containing probenecid. Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Compound Incubation: Wash the cells with assay buffer and then add the test compounds at various concentrations. Incubate for a period to allow for receptor binding.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Agonist Injection and Signal Reading: Use the plate reader's injector to add the agonist (ET-1) to each well and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the intracellular calcium mobilization. The ability of the test compound to reduce this signal indicates its antagonist activity. Determine the IC50 value of the antagonist by plotting the inhibition of the agonist response against the antagonist concentration.
Visualizations
Caption: Endothelin receptor signaling and points of antagonist inhibition.
Caption: General workflow for cross-reactivity screening of a compound.
References
Head-to-Head Comparison: PD 145065 and Ambrisentan in Endothelin Receptor Antagonism
In the landscape of pharmacological research, particularly in the realm of cardiovascular and pulmonary diseases, endothelin receptor antagonists (ERAs) represent a critical class of therapeutic agents. This guide provides a detailed, data-driven comparison of two notable ERAs: PD 145065, a non-selective antagonist, and ambrisentan, a selective antagonist of the endothelin-A (ETA) receptor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective pharmacological profiles, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Receptors
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two receptor subtypes: ETA and ETB. The activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cellular proliferation. In contrast, ETB receptors, primarily located on endothelial cells, mediate vasodilation through the release of nitric oxide and prostacyclin, and also play a role in the clearance of circulating ET-1.
This compound is a non-selective endothelin receptor antagonist, meaning it blocks both ETA and ETB receptors.[1][2] This dual antagonism theoretically offers a complete blockade of the endothelin system.
Ambrisentan , on the other hand, is a selective ETA receptor antagonist.[3][4] By specifically targeting the ETA receptor, ambrisentan aims to inhibit the detrimental vasoconstrictive and proliferative effects of ET-1 while preserving the potentially beneficial functions of the ETB receptor, such as vasodilation and ET-1 clearance.[4][5]
In Vitro Pharmacology: Receptor Binding Affinity
The binding affinity of an antagonist to its receptor is a key determinant of its potency. The following table summarizes the in vitro binding affinities of this compound and ambrisentan for the ETA and ETB receptors.
| Compound | Receptor | Parameter | Value | Species/Cell Line | Reference |
| This compound | ETA | IC50 | 4 nM | Rabbit renal artery vascular smooth muscle cells | [6] |
| ETB | IC50 | 15 nM | Rat cerebellum | ||
| Ambrisentan | ETA | Ki | 0.011 nM | Human ventricular myocardial membranes | [7] |
| ETB | Ki | >4000-fold lower affinity than for ETA | Human ventricular myocardial membranes | [7] | |
| ETA | Ki | 1 nM | Human ETA receptors expressed in CHO cells | [8] | |
| ETB | Ki | 195 nM | Human ETB receptors expressed in CHO cells | [8] |
Signaling Pathway of Endothelin Receptor Antagonism
The differential mechanisms of this compound and ambrisentan can be visualized in the following signaling pathway diagram.
Pharmacokinetics
The pharmacokinetic profiles of these two compounds differ significantly, which influences their dosing and clinical application.
| Parameter | This compound | Ambrisentan |
| Bioavailability | Data not available | ~90% (oral)[3] |
| Half-life (t½) | Data not available | ~15 hours (terminal), ~9 hours (effective)[7] |
| Protein Binding | Data not available | ~99% (in humans)[7] |
| Metabolism | Data not available | Primarily hepatic (CYP3A4, CYP2C19)[3] |
| Excretion | Data not available | Primarily fecal[3] |
In Vivo Efficacy
While direct comparative in vivo studies are not available, independent studies provide insights into the efficacy of each compound.
This compound: In a study on anesthetized rats, infusion of this compound (0.05 mg/min/rat) completely blocked the increase in mean arterial blood pressure and renal vascular resistance induced by endothelin-1 infusion.[9] This demonstrates its potent in vivo antagonism of endothelin-1's pressor effects.
Ambrisentan: Ambrisentan has undergone extensive clinical development for the treatment of pulmonary arterial hypertension (PAH). The ARIES-1 and ARIES-2 clinical trials demonstrated that ambrisentan significantly improved exercise capacity, as measured by the 6-minute walk distance (6MWD), in patients with PAH.[10][11]
-
ARIES-1: Placebo-corrected improvements in 6MWD of 31 meters (5 mg dose) and 51 meters (10 mg dose).[10][11]
-
ARIES-2: Placebo-corrected improvements in 6MWD of 32 meters (2.5 mg dose) and 59 meters (5 mg dose).[10][11]
Long-term studies have shown sustained efficacy of ambrisentan in improving exercise capacity and delaying clinical worsening in PAH patients.[12]
Experimental Protocols
Endothelin Receptor Binding Assay
A standard experimental approach to determine the binding affinity of a compound to endothelin receptors involves a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line recombinantly expressing either the human ETA or ETB receptor (e.g., Chinese Hamster Ovary cells). Cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) and a range of concentrations of the test compound (this compound or ambrisentan). Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Separation: The reaction mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo Assessment of Endothelin Receptor Antagonism
The in vivo efficacy of endothelin receptor antagonists can be assessed by measuring their ability to block the physiological effects of exogenously administered endothelin-1.
Detailed Methodology:
-
Animal Model: Anesthetized, normotensive rats are commonly used. Arterial and venous catheters are implanted for blood pressure monitoring and drug administration, respectively.
-
Baseline Measurements: After a stabilization period, baseline mean arterial pressure (MAP) and heart rate are recorded.
-
ET-1 Challenge: A bolus injection or continuous infusion of endothelin-1 is administered to elicit a pressor response (increase in blood pressure).
-
Antagonist Administration: The test compound (this compound or ambrisentan) is administered intravenously.
-
Post-Antagonist ET-1 Challenge: After a predetermined time to allow for drug distribution, the endothelin-1 challenge is repeated.
-
Data Analysis: The pressor response to endothelin-1 before and after the administration of the antagonist is compared to determine the degree of inhibition.
Conclusion
This compound and ambrisentan represent two distinct strategies for targeting the endothelin system. This compound, as a non-selective antagonist, provides a complete blockade of both ETA and ETB receptors. In contrast, ambrisentan's selectivity for the ETA receptor offers a more targeted approach, aiming to inhibit the detrimental effects of ET-1 while potentially preserving the beneficial actions mediated by the ETB receptor.
The available data indicate that ambrisentan is a highly potent and selective ETA receptor antagonist with a well-characterized pharmacokinetic profile and proven clinical efficacy in the treatment of pulmonary arterial hypertension. This compound is also a potent endothelin receptor antagonist, but its non-selective nature and the limited availability of comprehensive pharmacokinetic and clinical data make a direct performance comparison with ambrisentan challenging.
For researchers, the choice between a non-selective and a selective endothelin receptor antagonist will depend on the specific research question and the desired pharmacological effect. This guide provides the foundational data to inform such decisions and to design further comparative studies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. innoprot.com [innoprot.com]
- 3. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Egln1Tie2Cre Mice Exhibit Similar Therapeutic Responses to Sildenafil, Ambrisentan, and Treprostinil as Pulmonary Arterial Hypertension (PAH) Patients, Supporting Egln1Tie2Cre Mice as a Useful PAH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. squarepharma.com.bd [squarepharma.com.bd]
- 8. Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ambrisentan: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the clinical molecule anti-human-PD-L1/IL-15 KD033 in the human-PD-1/PD-L1-expressing murine model demonstrates PD-L1 targeting of IL-15 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ingentaconnect.com [ingentaconnect.com]
Review of literature comparing endothelin receptor antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various endothelin receptor antagonists (ERAs), supported by experimental data from peer-reviewed literature. The information is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction to Endothelin and its Receptors
The endothelin (ET) system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects through two G protein-coupled receptor subtypes: ETA and ETB.[1] ETA receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation.[1] ETB receptors are found on both endothelial and smooth muscle cells.[1] Activation of endothelial ETB receptors leads to the release of vasodilators like nitric oxide and prostacyclin, while smooth muscle ETB receptors, like ETA receptors, mediate vasoconstriction.[1] Dysregulation of the endothelin system is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH), making ERAs a critical area of therapeutic research.[2][3]
Endothelin Signaling Pathway
The binding of endothelin peptides to their receptors initiates a cascade of intracellular signaling events. The diagram below illustrates the primary pathways activated by ET-1 binding to ETA and ETB receptors.
Comparative Performance of Endothelin Receptor Antagonists
The following tables summarize the binding affinities and functional potencies of several commonly studied ERAs. These values are essential for comparing the selectivity and efficacy of these compounds.
Receptor Binding Affinity (Ki, nM)
Receptor binding assays are used to determine the affinity of an antagonist for its receptor. The inhibition constant (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of the native ligand. A lower Ki value indicates a higher binding affinity.
| Antagonist | ETA Ki (nM) | ETB Ki (nM) | Selectivity (ETB Ki / ETA Ki) | Reference |
| Bosentan | ~26 | ~1000 | ~38 | [4] |
| Ambrisentan | ~1.4 | ~1500 | ~1071 | [4] |
| Zibotentan | 13 | >10,000 | >769 | [5] |
Note: Ki values can vary between studies depending on the experimental conditions.
Functional Antagonist Potency (IC50, pKB, and Kb)
Functional assays measure the ability of an antagonist to inhibit the biological response induced by the agonist (ET-1). The half-maximal inhibitory concentration (IC50) is the concentration of antagonist that produces 50% of its maximum inhibition. The pKB is the negative logarithm of the antagonist's dissociation constant (Kb), providing another measure of antagonist potency. Higher pKB values and lower Kb values indicate greater potency.
| Antagonist | Assay Type | Cell/Tissue Type | Parameter | Value (nM) | Reference |
| Bosentan | Calcium Release | Human PASMC | Kb | 1.1 | [6] |
| Vasoconstriction | Human Pulmonary Artery | pKB | 6.28 | [7] | |
| Ambrisentan | Calcium Release | Human PASMC | Kb | 0.12 | [6] |
| Vasoconstriction | Human Pulmonary Artery | pKB | 7.38 | [7] | |
| Macitentan | Calcium Release | Human PASMC | Kb | 0.14 | [6] |
| Vasoconstriction | Human Pulmonary Artery | pKB | 8.02 | [7] | |
| Atrasentan | Radioligand Binding | - | IC50 (ETA) | 0.22 | [8] |
| Sitaxsentan | Radioligand Binding | - | IC50 (ETA) | 1.0 | [2] |
| Zibotentan | Radioligand Binding | - | IC50 (ETA) | 13 | [9] |
PASMC: Pulmonary Artery Smooth Muscle Cells
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize endothelin receptor antagonists.
Radioligand Binding Assay
This assay quantifies the affinity of an antagonist for the ETA and ETB receptors.
Detailed Steps:
-
Membrane Preparation: Membranes from cells overexpressing either human ETA or ETB receptors (e.g., Chinese Hamster Ovary (CHO) cells) are prepared by homogenization and centrifugation.[10]
-
Incubation: In a multi-well plate, a constant concentration of radiolabeled endothelin (e.g., [125I]-ET-1) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist.[11] Total binding is determined in the absence of the antagonist, and non-specific binding is measured in the presence of a high concentration of unlabeled ET-1.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[12] The filters are then washed to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.[12]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the ET-1-induced increase in intracellular calcium concentration.
References
- 1. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Slow receptor dissociation kinetics differentiate macitentan from other endothelin receptor antagonists in pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelins and endothelin receptor antagonists: binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zibotentan (ZD4054) [openinnovation.astrazeneca.com]
- 10. Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Endothelin Receptor Antagonism: A Comparative Analysis of PD 145065 and Bosentan in the Context of Therapeutic Resistance
For researchers, scientists, and drug development professionals, the emergence of resistance to established therapies presents a continual challenge. In the realm of pulmonary arterial hypertension (PAH), bosentan, a dual endothelin receptor antagonist, has been a cornerstone of treatment. However, the development of bosentan resistance necessitates the exploration of alternative therapeutic strategies. This guide provides a comparative overview of PD 145065, another non-selective endothelin receptor antagonist, and bosentan, with a focus on the available data and the critical gap in our understanding of this compound's efficacy in bosentan-resistant models.
Currently, there is a significant lack of direct comparative studies evaluating the efficacy of this compound in preclinical or clinical models of bosentan resistance. This guide, therefore, aims to provide a comprehensive comparison based on the existing data for each compound, highlighting their mechanisms of action, and discussing the broader context of bosentan resistance and the development of alternative endothelin receptor antagonists.
Mechanism of Action: A Shared Target
Both this compound and bosentan function as antagonists of endothelin (ET) receptors, specifically targeting both the endothelin-A (ETA) and endothelin-B (ETB) receptor subtypes.[1][2][3] The endothelin system, particularly the potent vasoconstrictor endothelin-1 (ET-1), plays a crucial role in the pathophysiology of pulmonary hypertension.[3] By blocking these receptors, both compounds inhibit the downstream signaling pathways that lead to vasoconstriction and cellular proliferation, thereby contributing to a reduction in pulmonary vascular resistance.[2]
Comparative Efficacy Data: A Look at the Available Evidence
While direct comparative data in resistant models is unavailable, we can examine the existing preclinical and clinical findings for each compound individually.
This compound: Preclinical Profile
This compound has been characterized as a potent, non-selective endothelin receptor antagonist.[1] In-vitro studies have demonstrated its high affinity for the ETA receptor.
| Compound | Parameter | Value | Species/Cell Line | Reference |
| This compound | IC50 (ETA Receptor) | 4 nM | Rabbit renal artery vascular smooth muscle cells | [1] |
In-vivo studies in anesthetized rats have shown that this compound can effectively block the pressor and renal hemodynamic responses to endothelin-1 infusion, demonstrating its efficacy as an endothelin receptor antagonist in a living system.[4]
Bosentan: Clinical Efficacy and the Emergence of Resistance
Bosentan is an established oral dual endothelin receptor antagonist approved for the treatment of PAH.[5] Numerous clinical trials have demonstrated its efficacy in improving exercise capacity, hemodynamic parameters, and functional class in patients with PAH.[6] However, long-term treatment with bosentan can lead to the development of resistance and tolerance, limiting its sustained efficacy in some patients.[7][8] The precise mechanisms of bosentan resistance are not fully elucidated but may involve alterations in endothelin receptor expression or signaling pathways.
Experimental Protocols
To facilitate further research in this area, detailed methodologies from relevant studies are provided below.
In Vitro Radioligand Binding Assay (Hypothetical for this compound vs. Bosentan)
This protocol describes a hypothetical experiment to directly compare the binding affinities of this compound and bosentan for ETA and ETB receptors.
Protocol:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing either human ETA or ETB receptors are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated in a binding buffer containing a fixed concentration of a radiolabeled endothelin-1 (e.g., [125I]ET-1) and a range of concentrations of the unlabeled competitor (this compound or bosentan).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
In Vivo Model of Bosentan Resistance (Hypothetical)
The development of a robust and reproducible in-vivo model of bosentan resistance is crucial for testing the efficacy of alternative therapies like this compound.
Protocol:
-
Induction of Pulmonary Hypertension: PAH is induced in a suitable animal model, such as the monocrotaline-induced PAH model in rats.
-
Chronic Bosentan Treatment: Once PAH is established, animals are treated with a clinically relevant dose of bosentan over an extended period.
-
Monitoring for Resistance: Hemodynamic parameters (e.g., right ventricular systolic pressure) and other markers of PAH severity are monitored regularly. The development of resistance is characterized by a loss of the initial therapeutic response to bosentan.
-
Efficacy Testing of this compound: Once bosentan resistance is confirmed, a cohort of animals is treated with this compound.
-
Outcome Assessment: The efficacy of this compound is evaluated by measuring changes in hemodynamic parameters, right ventricular hypertrophy, and pulmonary vascular remodeling through histological analysis.
Future Directions and the Path Forward
The existing data on this compound, while limited, suggests it is a potent endothelin receptor antagonist. However, its potential utility in overcoming bosentan resistance remains a critical unanswered question. Future research should prioritize:
-
Direct Head-to-Head aomparisons: In-vitro and in-vivo studies directly comparing the pharmacological profiles of this compound and bosentan are essential.
-
Development of Resistant Models: The establishment of reliable and well-characterized bosentan-resistant cell lines and animal models is paramount for testing novel therapies.
-
Efficacy Studies in Resistant Models: Once models are established, the efficacy of this compound and other novel endothelin receptor antagonists must be rigorously evaluated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endothelin receptor antagonists for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bosentan? [synapse.patsnap.com]
- 4. Antagonism of renal and systemic responses to endothelin-1 infusion with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bosentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 7. Development of novel bosentan analogues as endothelin receptor antagonists for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of PD 145065, a Non-Selective Endothelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the endothelin receptor antagonist PD 145065 with other relevant alternatives, supported by experimental data from in vitro and in vivo studies. The information is intended to assist researchers in evaluating its potential applications in preclinical and clinical research.
Introduction to this compound
This compound is a potent, non-selective antagonist of both endothelin A (ETA) and endothelin B (ETB) receptors. Endothelin-1 (ET-1), a powerful vasoconstrictor, mediates its effects through these receptors, playing a significant role in various physiological and pathological processes, including cardiovascular diseases and pulmonary arterial hypertension. By blocking both ETA and ETB receptors, this compound can inhibit the multifaceted actions of ET-1.
In Vitro Activity Comparison
The in vitro efficacy of this compound has been evaluated in various assays, primarily focusing on its ability to inhibit the binding of endothelin-1 to its receptors and to reverse ET-1-induced vasoconstriction in isolated tissues.
Table 1: In Vitro Comparison of Endothelin Receptor Antagonists
| Compound | Receptor Selectivity | IC50 (ETA Receptor) | In Vitro Vasoconstriction Reversal | Key Findings |
| This compound | Non-selective (ETA/ETB) | 4 nM (rabbit renal artery vascular smooth muscle cells)[1] | Effective in reversing ET-1-induced contractions in rat aortic rings.[1] At 10⁻⁵ M, reduced elevated tone by 85.8 ± 5.6% after 40 minutes. | A potent, non-selective antagonist that effectively reverses established ET-1-induced vasoconstriction in isolated arterial preparations. |
| BQ-123 | ETA Selective | - | Effective in reversing ET-1-induced contractions in rat aortic rings. At 10⁻⁵ M, reduced elevated tone by 77.1 ± 6.7% after 40 minutes.[1] | An ETA-selective antagonist, also capable of reversing established ET-1 responses in vitro. |
| Bosentan | Non-selective (ETA/ETB) | Ki: 4.7 - 20 nM (ETA), 95 - 1300 nM (ETB) | - | A clinically approved dual endothelin receptor antagonist. |
| Ambrisentan | ETA Selective | Ki: 0.011 nM (ETA), 13 nM (ETB) | - | A clinically approved ETA-selective antagonist with high affinity for the ETA receptor. |
| Macitentan | Non-selective (ETA/ETB) | IC50: 0.5 nM (ETA), 391 nM (ETB) | - | A clinically approved dual endothelin receptor antagonist with slow receptor dissociation kinetics. |
Note: IC50 and Ki values for Bosentan, Ambrisentan, and Macitentan are sourced from various publicly available pharmacology databases and publications and may vary depending on the assay conditions.
In Vivo Activity Comparison
In vivo studies have been crucial in demonstrating the physiological effects of this compound, particularly its ability to counteract the pressor effects of endothelin-1.
Table 2: In Vivo Comparison of Endothelin Receptor Antagonists in a Rat Model of ET-1-Induced Hypertension
| Compound | Dose | Route of Administration | Effect on Mean Arterial Pressure (MAP) | Key Findings |
| This compound | 10⁻⁷ mol kg⁻¹ min⁻¹ | Infusion | Reduced the established pressor effect of ET-1 by 11.8 ± 8.0 mmHg after 60 minutes.[1] | Demonstrated in vivo efficacy in reversing ET-1-induced hypertension, although it appeared less potent than the ETA-selective antagonist BQ-123 in this specific model.[1] |
| BQ-123 | 10⁻⁸ mol kg⁻¹ min⁻¹ | Infusion | Reduced the established pressor effect of ET-1 by 29.3 ± 4.3 mmHg after 60 minutes.[1] | A potent ETA-selective antagonist for reversing ET-1-induced pressor effects in vivo.[1] |
Experimental Protocols
In Vitro Vasoconstriction Assay in Rat Aortic Rings
-
Tissue Preparation: Thoracic aortas were isolated from male Wistar rats and cut into rings. The endothelium was removed from some rings to assess endothelium-dependent effects.
-
Experimental Setup: Aortic rings were mounted in organ baths containing Krebs solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The tension of the rings was recorded isometrically.
-
Procedure: A sustained contraction was induced by adding endothelin-1 (3 x 10⁻⁹ M) to the organ baths. Once a stable contraction was achieved, this compound or a comparator compound was added in a cumulative manner to assess its ability to reverse the vasoconstriction.
-
Data Analysis: The relaxation induced by the antagonist was expressed as a percentage of the pre-contracted tone.
In Vivo Pressor Response Assay in Anesthetized Rats
-
Animal Model: Male Wistar rats were anesthetized and instrumented for the measurement of mean arterial pressure (MAP) via a carotid artery catheter.
-
Procedure: A stable increase in MAP was established by a continuous intravenous infusion of endothelin-1 (10⁻¹¹ mol kg⁻¹ min⁻¹). Once the pressor response plateaued, an infusion of this compound or a comparator was initiated, and the change in MAP was recorded over time.
-
Data Analysis: The reduction in MAP from the established ET-1-induced hypertensive state was calculated to determine the in vivo antagonist activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the in vitro and in vivo activity of this compound.
References
Safety Operating Guide
Navigating the Proper Disposal of PD 145065: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for PD 145065 necessitates a conservative approach to its disposal, guided by best practices for potent, peptide-based research compounds. This document provides essential safety and logistical information to manage the disposal of this compound in a research setting.
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of a safe and compliant work environment. In the case of this compound, a non-selective endothelin receptor antagonist, a specific, publicly available Safety Data Sheet (SDS) that details its disposal procedures could not be located. The guidance that follows is therefore based on established procedures for analogous peptide-based, pharmacologically active compounds.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal protocol.[1] They can provide direction based on the chemical's known properties and the facility's specific waste streams and disposal contracts.
Summary of Key Information
Due to the lack of specific data for this compound, a comprehensive quantitative data table cannot be provided. However, the following general principles for the disposal of potent, peptide-based compounds should be strictly adhered to.
| Parameter | Guideline |
| Chemical State | Solid (powder) or in solution. |
| Primary Hazard | Biologically active, potent compound. Potential for unknown toxicity. |
| Personal Protective Equipment (PPE) | Full PPE is required: lab coat, gloves, and eye protection. For handling powders outside of a contained system, respiratory protection may be necessary. |
| Disposal Method | Segregate as hazardous chemical waste. Do not dispose of down the drain or in regular trash. |
| Waste Container | Use a designated, properly labeled, and sealed hazardous waste container. |
| Regulatory Compliance | Adhere to all local, state, and federal regulations for hazardous waste disposal. |
Experimental Protocols for Disposal
Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. For potent, peptide-based research compounds, the standard and safest "protocol" for disposal is incineration under controlled conditions by a licensed hazardous waste facility. This ensures the complete destruction of the biologically active molecule.[1]
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste materials containing this compound (e.g., unused compound, contaminated labware, spill cleanup materials) and designate them as hazardous chemical waste.[2]
-
Containment: Place the waste in a sturdy, leak-proof container that is compatible with the chemical nature of the waste.[2][3] Ensure the container is kept closed except when adding waste.[2][3]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.[2]
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3] This area should be away from incompatible materials and in a location that minimizes the risk of spills or breakage.[2][4]
-
Arrangement for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.[2] Do not attempt to transport the waste yourself.
Logical Workflow for Safe Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in the absence of a specific SDS.
Caption: Logical workflow for the safe disposal of this compound.
Signaling Pathway Context
This compound is a non-selective antagonist of endothelin receptors (ETA and ETB). Endothelins are potent vasoconstrictors, and their signaling pathways are implicated in various physiological and pathological processes. Understanding this mechanism underscores the biological potency of this compound and the importance of preventing its release into the environment.
Caption: this compound blocks endothelin receptors, inhibiting vasoconstriction.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling PD 145065
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of PD 145065, a non-selective endothelin receptor antagonist. This document provides immediate access to critical safety protocols, operational procedures, and disposal plans to ensure a safe and efficient laboratory environment.
Core Safety and Handling Information
This compound is a potent research compound and, while a specific Material Safety Data Sheet (MSDS) is not publicly available, the following precautions are mandated based on the handling of similar peptide-based powdered research chemicals. All laboratory personnel must adhere to these guidelines to minimize risk and ensure data integrity.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted before handling this compound. The following PPE is considered the minimum requirement:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne powder. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. | Minimizes the risk of respiratory tract irritation from fine particles. |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound is essential for maintaining a safe and organized laboratory.
Receiving and Storage
Upon receipt, inspect the packaging for any signs of damage. This compound is typically supplied as a lyophilized powder.
| Parameter | Guideline |
| Initial Inspection | Verify the integrity of the container and that the product matches the order specifications. |
| Short-Term Storage | Store the lyophilized powder at -20°C. |
| Long-Term Storage | For extended periods, store the lyophilized powder at -80°C. |
| In-Solution Storage | Prepare aliquots to avoid repeated freeze-thaw cycles. Store solutions at -20°C for short-term use (up to one week) and -80°C for longer-term storage. |
Handling and Preparation of Solutions
-
Weighing: Always handle the powdered form of this compound in a certified chemical fume hood to prevent inhalation and contamination of the laboratory environment.
-
Reconstitution: The solubility of this compound may vary. Consult the manufacturer's product data sheet for the recommended solvent. For many peptides, sterile, deionized water or a suitable buffer is appropriate. Gentle vortexing or sonication can aid in dissolution.
Disposal Plan
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
| Waste Type | Disposal Procedure |
| Unused this compound (Powder or Solution) | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed waste container for chemical waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated hazardous waste container. |
Experimental Protocol: In Vitro Vasoconstriction Assay
The following is a representative protocol for an in vitro vasoconstriction assay to evaluate the antagonist activity of this compound. This protocol is for informational purposes and should be adapted and optimized for specific experimental conditions.
Objective: To determine the inhibitory effect of this compound on endothelin-1 (ET-1)-induced vasoconstriction in isolated arterial rings.
Materials:
-
This compound
-
Endothelin-1 (ET-1)
-
Isolated arterial rings (e.g., rat aorta)
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Preparation of Arterial Rings:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.
-
Suspend the rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Replace the buffer every 15-20 minutes.
-
Assess the viability of the rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
Wash the rings and allow them to return to baseline tension.
-
-
Antagonist Incubation:
-
Incubate the arterial rings with varying concentrations of this compound (or vehicle control) for a predetermined period (e.g., 30 minutes).
-
-
ET-1-Induced Contraction:
-
Generate a cumulative concentration-response curve to ET-1 by adding increasing concentrations of ET-1 to the organ baths.
-
Record the isometric tension generated by the arterial rings at each ET-1 concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves for ET-1 in the absence and presence of this compound.
-
Calculate the pA2 value to quantify the antagonist potency of this compound.
-
Visualized Information: Signaling Pathways and Workflows
To further clarify the operational and biological context of this compound, the following diagrams are provided.
Caption: Mechanism of action of this compound as a non-selective endothelin receptor antagonist.
Caption: Standard operational workflow for handling and disposing of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
